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  • Product: 3-Bromo-N,N,5-trimethylbenzenesulfonamide
  • CAS: 1020252-92-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9): A Strategic Approach for Research and Development

Abstract: This document provides a comprehensive technical overview of 3-Bromo-N,N,5-trimethylbenzenesulfonamide, a compound of interest for researchers, medicinal chemists, and drug development professionals. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 3-Bromo-N,N,5-trimethylbenzenesulfonamide, a compound of interest for researchers, medicinal chemists, and drug development professionals. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide adopts a first-principles approach. It outlines a plausible synthetic route, predicts the physicochemical and reactivity profile, proposes a standard characterization workflow, and discusses potential applications based on the well-established chemistry of analogous sulfonamides. This guide is intended to serve as a foundational resource to enable and accelerate research involving this molecule.

Introduction and Strategic Overview

3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9) is an organic compound featuring a benzenesulfonamide core, a structure renowned for its prevalence in a wide array of therapeutic agents. The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets[1]. The presence of a bromine atom, along with methyl substituents on the aromatic ring, introduces specific steric and electronic features that can be exploited in drug design and as a handle for further chemical modification.

This guide addresses the current scarcity of dedicated research on this specific molecule by providing a robust, scientifically-grounded framework for its synthesis, characterization, and potential utilization. Our approach is to empower researchers with the foundational knowledge required to confidently incorporate this compound into their research and development pipelines.

Compound Identifier Data
CAS Number 1020252-92-9[2]
Molecular Formula C₉H₁₂BrNO₂S[1]
Molecular Weight 278.16 g/mol
Synonyms 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide[1]
InChI Key SHWGLGYUOLHVGA-UHFFFAOYSA-N[1]

Proposed Synthesis and Purification Workflow

Proposed Retrosynthetic Analysis

G target 3-Bromo-N,N,5-trimethylbenzenesulfonamide step1 Sulfonamide Formation target->step1 sulfonyl_chloride 3-Bromo-5-methylbenzenesulfonyl chloride step1->sulfonyl_chloride step2 Chlorosulfonation sulfonyl_chloride->step2 starting_material 3-Bromo-5-methyltoluene step2->starting_material

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation of 3-Bromo-5-methyltoluene

The initial step involves the electrophilic aromatic substitution of 3-bromo-5-methyltoluene with chlorosulfonic acid to generate the corresponding sulfonyl chloride. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups will primarily direct the sulfonation to the position para to the methyl group and ortho to the bromo group, which is the desired C1 position.

  • Reaction:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add 3-bromo-5-methyltoluene (1.0 eq) to an excess of chlorosulfonic acid (3-5 eq) while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This must be done with extreme caution as the quenching of chlorosulfonic acid is highly exothermic.

    • The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

    • Dry the product under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Amination of 3-Bromo-5-methylbenzenesulfonyl Chloride

The crude sulfonyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylsulfonamide.

  • Reaction:

    • Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.

    • Cool the solution to 0°C.

    • Add an excess of a 2M solution of dimethylamine in THF (2.5-3.0 eq) dropwise. A tertiary amine base like triethylamine (1.2 eq) can be added to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

The crude 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Predicted Physicochemical Properties and Reactivity

The chemical behavior of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is dictated by its constituent functional groups.

Property Prediction and Rationale
Solubility Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate, acetone) and poorly soluble in water, a typical characteristic of substituted aromatic compounds.
Reactivity of the Aromatic Ring The aromatic ring is moderately deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the sulfonyl chloride group. The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents at the C3 position.
Stability The sulfonamide linkage is generally stable under neutral and basic conditions. It can be susceptible to cleavage under harsh acidic conditions. The compound should be stable under normal storage conditions, kept in a cool, dry place away from strong oxidizing agents.[3]

Potential Research Applications

While specific biological activities of this compound are not yet reported, its structure suggests several promising avenues for investigation, particularly in drug discovery.

G cluster_0 Core Structure cluster_1 Potential Applications core 3-Bromo-N,N,5-trimethylbenzenesulfonamide app1 Antimicrobial Agents core:f0->app1 Sulfonamide Moiety app2 Enzyme Inhibitors (e.g., Carbonic Anhydrase) core:f0->app2 Sulfonamide Moiety app3 Scaffold for Combinatorial Chemistry core:f0->app3 Bromo-substituent for Cross-Coupling

Caption: Potential applications based on structural features.

  • Antimicrobial Agents: The sulfonamide group is a classic pharmacophore in antibacterial drugs. This compound could be screened for activity against various bacterial strains.

  • Enzyme Inhibitors: Benzenesulfonamides are known inhibitors of several enzymes, most notably carbonic anhydrases, which are implicated in diseases like glaucoma and certain cancers.

  • Scaffold for Library Synthesis: The bromine atom serves as a versatile synthetic handle for creating a library of analogs through cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) by introducing diverse chemical groups at this position.

Standard Analytical Characterization Workflow

A newly synthesized batch of 3-Bromo-N,N,5-trimethylbenzenesulfonamide should be rigorously characterized to confirm its identity and purity.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS or GC-MS) start->ms Molecular Weight Verification ir FTIR Spectroscopy start->ir Functional Group ID purity Purity Analysis (HPLC or GC) nmr->purity ms->purity ir->purity confirm Structure Confirmed & Purity >95% purity->confirm

Caption: Standard workflow for analytical characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons (likely two doublets or a singlet depending on coupling), a singlet for the N,N-dimethyl groups, and a singlet for the methyl group on the ring.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons (including the carbon attached to bromine and the sulfonyl group), the N-methyl carbons, and the ring-methyl carbon.

  • Mass Spectrometry: This technique will be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-N,N,5-trimethylbenzenesulfonamide is not widely available, general precautions for handling substituted benzenesulfonamides should be followed. Structurally related compounds like 3-Bromo-N-methylbenzenesulfonamide are classified as irritants.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid: In case of eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][5] If inhaled, move to fresh air.[4][5] If ingested, rinse mouth with water and seek immediate medical attention.[5]

Conclusion

3-Bromo-N,N,5-trimethylbenzenesulfonamide represents a molecule with significant untapped potential, particularly as a building block in medicinal chemistry and materials science. This guide provides a comprehensive, predictive framework to bridge the current information gap. By offering a plausible synthetic route, outlining a clear characterization strategy, and hypothesizing its reactivity and applications, we aim to equip researchers with the necessary tools and insights to explore the utility of this compound. As with any novel research chemical, all synthetic and handling procedures should be conducted with careful planning and adherence to rigorous safety standards.

References

  • Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.). Cole-Parmer. Available from: [Link]

  • 3,4,5-TRIMETHYL BROMO BENZENE MSDS CAS-No. Loba Chemie. Published April 2, 2019. Available from: [Link]

Sources

Exploratory

3-Bromo-N,N,5-trimethylbenzenesulfonamide molecular structure

The following technical guide details the molecular structure, synthesis, and application of 3-Bromo-N,N,5-trimethylbenzenesulfonamide , a specialized intermediate used in medicinal chemistry and organic synthesis. [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 3-Bromo-N,N,5-trimethylbenzenesulfonamide , a specialized intermediate used in medicinal chemistry and organic synthesis.

[1]

Executive Summary

3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS: 1020252-92-9 ) is a trisubstituted benzene derivative belonging to the sulfonamide class.[1] It serves as a critical pharmacophore scaffold in drug discovery, particularly for tuning lipophilicity and metabolic stability via its halogen and methyl substituents. Its structural integrity relies on the meta-positioning of the bromine and methyl groups relative to the sulfonamide core, creating a specific steric and electronic profile ideal for enzyme pocket occupancy.

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers[5]
  • IUPAC Name : 3-Bromo-N,N,5-trimethylbenzenesulfonamide

  • CAS Registry Number : 1020252-92-9

  • Molecular Formula : Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrNO
    
    
    S[2]
  • Molecular Weight : 278.17 g/mol [2]

  • SMILES : CN(C)S(=O)(=O)c1cc(C)cc(Br)c1[1][2][3][4]

  • InChIKey : (Predicted) IDBJSERXBDUKCD-UHFFFAOYSA-N (Analogous base)

Structural Geometry

The molecule features a central benzene ring substituted at the 1, 3, and 5 positions, enforcing a


 (approximate) symmetry if the sulfonamide rotation is averaged, though strictly 

in crystal lattice.
  • Position 1 (Sulfonyl Group) : The

    
     group adopts a tetrahedral geometry around the sulfur atom. The 
    
    
    
    -dimethyl substitution eliminates hydrogen bond donor capability, increasing membrane permeability (LogP).
  • Position 3 (Bromine) : Acts as a lipophilic electron-withdrawing group and a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Position 5 (Methyl) : Provides steric bulk and weak electron donation, balancing the electronic deactivation from the sulfonamide and bromine.

Physicochemical Properties

The following data aggregates experimental values and high-confidence calculated descriptors.

PropertyValueSource/Method
Appearance White to off-white crystalline powderExperimental [1]
Melting Point 132–135 °CExperimental [1]
Boiling Point ~340 °C (Predicted)Calculated
Density 1.52 g/cm³Experimental [1]
Solubility DMSO, Acetone, DCM; Insoluble in WaterExperimental
LogP 2.3–2.6Calculated (Consensus)
pKa N/A (No acidic sulfonamide proton)Structural Analysis

Synthesis & Reaction Mechanisms

Retrosynthetic Analysis

The most robust synthetic route involves the chlorosulfonylation of a precursor arene or the amidation of a pre-formed sulfonyl chloride. Given the specific 1,3,5-substitution pattern, starting from 3-bromo-5-methylbenzenesulfonyl chloride is the standard laboratory protocol.

Synthesis Protocol (Amidation)

Objective : Synthesis of 3-Bromo-N,N,5-trimethylbenzenesulfonamide from 3-bromo-5-methylbenzenesulfonyl chloride.

Reagents :

  • 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 M in THF or aqueous 40%) (2.5 eq)

  • Triethylamine (Et

    
    N) or Pyridine (1.5 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology :

  • Preparation : Charge a round-bottom flask with 3-bromo-5-methylbenzenesulfonyl chloride dissolved in anhydrous DCM under nitrogen atmosphere. Cool to 0 °C.

  • Addition : Dropwise add the dimethylamine solution. If using amine hydrochloride salt, add Et

    
    N first to liberate the free base.
    
  • Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, displacing chloride.

  • Workup : Quench with water. Extract the organic layer with DCM. Wash with 1N HCl (to remove excess amine/pyridine) and brine.

  • Purification : Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to achieve the reported melting point (132–135 °C).
    
Mechanistic Pathway Visualization

The following diagram illustrates the synthesis logic and potential downstream derivatization.

SynthesisPathway Precursor 3-Bromo-5-methylaniline (Starting Material) Intermediate 3-Bromo-5-methyl benzenesulfonyl chloride Precursor->Intermediate 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein) Product 3-Bromo-N,N,5- trimethylbenzenesulfonamide (Target) Intermediate->Product Nucleophilic Substitution (DCM, Et3N, 0°C) Reagent Dimethylamine (HN(CH3)2) Reagent->Product Suzuki Biaryl Derivatives (Suzuki Coupling) Product->Suzuki Pd(PPh3)4, Ar-B(OH)2

Figure 1: Synthetic pathway from aniline precursor to target sulfonamide, including downstream coupling potential.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectroscopic signatures.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     2.41 ppm (3H, s) : Methyl group attached to the aromatic ring (Ar-CH
    
    
    
    ).
  • 
     2.70 ppm (6H, s) : Two methyl groups on the nitrogen (N(CH
    
    
    
    )
    
    
    ). Distinctive sharp singlet integrating to 6 protons.
  • 
     7.45–7.65 ppm (3H, m) : Aromatic protons. Due to the 1,3,5-substitution, these will appear as three distinct singlets (or doublets with small 
    
    
    
    coupling ~1.5 Hz) corresponding to positions 2, 4, and 6.
    • H2 : Between Sulfonyl and Br (Deshielded).

    • H4 : Between Br and Methyl.[2][3][5]

    • H6 : Between Methyl and Sulfonyl.[3][6]

Mass Spectrometry (MS)
  • Ionization Mode : ESI+ or EI.

  • Molecular Ion :

    
     277/279 
    
    
    
    .
  • Isotope Pattern : A characteristic 1:1 doublet ratio for the molecular ion peak (M and M+2) confirms the presence of a single Bromine atom.

Medicinal Chemistry Applications

This compound is not merely an end-product but a versatile intermediate scaffold .

  • Fragment-Based Drug Discovery (FBDD) : The molecule serves as a "rule-of-three" compliant fragment. The sulfonamide moiety acts as a hydrogen bond acceptor, while the bromine allows for rapid library expansion.

  • Suzuki-Miyaura Coupling : The C-Br bond at position 3 is highly reactive toward palladium-catalyzed cross-coupling. This allows researchers to attach aryl or heteroaryl groups, extending the scaffold to probe hydrophobic pockets in targets like Carbonic Anhydrase or Kinases .

  • Metabolic Stability : The 5-methyl group blocks a potential metabolic soft spot on the ring, potentially increasing the half-life (

    
    ) of derived drugs compared to the unsubstituted analog.
    

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word : Warning.[3]

  • Handling : Use in a fume hood. The sulfonyl chloride precursor is corrosive; the final sulfonamide is generally stable but should be treated as a potential sensitizer.

  • Storage : Store at room temperature (15–25 °C), kept dry.

References

  • National Analytical Corporation . (n.d.).[7] N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide Product Specifications. TradeIndia. Retrieved from [Link]

  • PubChem . (2024).[2] Compound Summary for 4-bromo-N,3,5-trimethylbenzene-1-sulfonamide (Isomer Analog). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-N,N,5-trimethylbenzenesulfonamide

This guide provides a comprehensive overview of a strategic synthesis pathway for 3-Bromo-N,N,5-trimethylbenzenesulfonamide, a key intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a strategic synthesis pathway for 3-Bromo-N,N,5-trimethylbenzenesulfonamide, a key intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental design, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Strategic Approach to the Synthesis

The synthesis of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is most effectively approached through a two-step process. This strategy is dictated by the substitution pattern of the target molecule and the principles of electrophilic aromatic substitution. The core of this pathway involves the formation of a key intermediate, 3-bromo-5-methylbenzenesulfonyl chloride, followed by the formation of the sulfonamide.

The chosen starting material is crucial for the efficiency and selectivity of the synthesis. While several starting points could be envisioned, this guide will focus on a pathway commencing from m-toluenesulfonyl chloride, a commercially available and cost-effective reagent. The methyl group and the sulfonyl chloride group on the benzene ring will direct the subsequent bromination, a critical factor in achieving the desired isomer.

Visualization of the Synthesis Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway m-Toluenesulfonyl_chloride m-Toluenesulfonyl chloride Bromination Bromination m-Toluenesulfonyl_chloride->Bromination Intermediate 3-Bromo-5-methylbenzenesulfonyl chloride Bromination->Intermediate Sulfonamide_Formation Sulfonamide Formation (with Dimethylamine) Intermediate->Sulfonamide_Formation Final_Product 3-Bromo-N,N,5-trimethylbenzenesulfonamide Sulfonamide_Formation->Final_Product

Caption: Overall synthesis pathway for 3-Bromo-N,N,5-trimethylbenzenesulfonamide.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

The initial and most critical step is the regioselective bromination of m-toluenesulfonyl chloride. The directing effects of the substituents on the aromatic ring govern the position of the incoming bromine atom. The methyl group is an ortho-, para-director and an activating group, while the sulfonyl chloride group is a meta-director and a deactivating group.

The positions ortho and para to the methyl group are C2, C4, and C6. The position meta to the sulfonyl chloride group is C5. The C5 position is ortho to the methyl group, making it an electronically favorable position for electrophilic substitution. Therefore, bromination is expected to predominantly occur at the C5 position (which corresponds to the 3-position in the final product's nomenclature).

Experimental Protocol: Bromination of m-Toluenesulfonyl chloride

This protocol is a representative procedure based on established methods for the bromination of substituted benzenes.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), place m-toluenesulfonyl chloride (1 equivalent). Dissolve the starting material in a suitable inert solvent such as dichloromethane or chloroform.

  • Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃) (0.1 equivalents), to the solution. The catalyst polarizes the bromine molecule, making it a more potent electrophile.

  • Bromine Addition: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing a cold aqueous solution of sodium bisulfite. This will neutralize any unreacted bromine.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-5-methylbenzenesulfonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure intermediate.

Data Presentation: Key Reagents and Conditions
Reagent/ConditionPurposeTypical Quantity/Setting
m-Toluenesulfonyl chlorideStarting Material1 equivalent
BromineBrominating Agent1.1 equivalents
Iron(III) bromideLewis Acid Catalyst0.1 equivalents
DichloromethaneSolventSufficient to dissolve reactants
TemperatureReaction Control0-5 °C initially, then room temp.
Reaction TimeCompletion of Reaction2-4 hours

Step 2: Formation of 3-Bromo-N,N,5-trimethylbenzenesulfonamide

The second step involves the reaction of the synthesized 3-bromo-5-methylbenzenesulfonyl chloride with dimethylamine to form the desired sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.

Experimental Protocol: Sulfonamide Formation

This protocol is based on general and well-established procedures for the synthesis of sulfonamides from sulfonyl chlorides.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Amine Addition: Cool the solution in an ice bath. Slowly add a solution of dimethylamine (2.2 equivalents, either as a solution in THF or as an aqueous solution) from the dropping funnel. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, one equivalent of dimethylamine can be used with one equivalent of a non-nucleophilic base like triethylamine.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure product as a solid.[4]

Data Presentation: Product Characterization
PropertyValueSource
Molecular Formula C₉H₁₂BrNO₂S[4]
CAS Number 1020252-92-9[4]
Appearance White to off-white crystalline powder[4]
Purity >98%[4]
Melting Point 132-135 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents such as DMSO, acetone[4]

Trustworthiness and Self-Validating Systems

The reliability of this synthetic pathway is ensured by in-process controls at each stage.

  • Intermediate Validation: The structure and purity of the 3-bromo-5-methylbenzenesulfonyl chloride intermediate must be confirmed before proceeding to the next step. This can be achieved using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic isotopic pattern for bromine in the mass spectrum would be a key indicator of successful bromination.

  • Final Product Confirmation: The identity and purity of the final product, 3-Bromo-N,N,5-trimethylbenzenesulfonamide, should be rigorously confirmed using a suite of analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The obtained data should be compared with literature values or reference standards.[4]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is an essential tool for determining the purity of both the intermediate and the final product, ensuring that they meet the stringent requirements for their intended applications.

Conclusion

The synthesis of 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be reliably achieved through a two-step process starting from m-toluenesulfonyl chloride. This guide provides a detailed and scientifically grounded protocol for this synthesis, emphasizing the importance of understanding the underlying reaction mechanisms to ensure success. By following the outlined procedures and implementing the recommended analytical controls, researchers can confidently produce this valuable chemical intermediate with high purity.

References

  • US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents.
  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
  • Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. Available at: [Link]

  • m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
  • N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division - Tradeindia. Available at: [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents.
  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - ResearchGate. Available at: [Link]

  • Radical Addition of p-Toluenesulfonyl Bromide and p-Toluenesulfonyl Iodide to Allenic Alcohols and Sulfonamides in the Presence of AIBN: Synthesis of Heterocyclic Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. Available at: [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]

  • Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available at: [Link]

  • p. 943 - Organic Syntheses Procedure. Available at: [Link]

  • 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide - PMC - NIH. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents.
  • Synthesis of Quenched Fluorophores for Iminoboronate Chemistry - Student Theses Faculty of Science and Engineering. Available at: [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-N,N,5-trimethylbenzenesulfonamide

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-N,N,5-trimethylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-N,N,5-trimethylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectrum, offering field-proven insights into spectral assignments and the structural information they reveal.

Introduction: The Structural Significance of 3-Bromo-N,N,5-trimethylbenzenesulfonamide

3-Bromo-N,N,5-trimethylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of sulfa drugs and a wide array of other therapeutic agents. The specific substitution pattern of this molecule—a bromine atom, a methyl group, and an N,N-dimethylsulfamoyl group on the benzene ring—creates a unique electronic environment that is reflected in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its conformational dynamics.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for this exact molecule is not publicly available, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The analysis of a ¹H NMR spectrum is guided by four key parameters: the number of signals, their chemical shifts (δ), their integration, and their multiplicity (splitting pattern).[1][2]

I. Number of Signals: Unveiling Molecular Symmetry

The number of distinct signals in a ¹H NMR spectrum corresponds to the number of non-equivalent sets of protons in the molecule.[2] In 3-Bromo-N,N,5-trimethylbenzenesulfonamide, the substitution pattern on the benzene ring (positions 1, 3, and 5) dictates the symmetry. Due to the plane of symmetry passing through the C1-S and C4-H bonds, we expect to see distinct signals for the following proton environments:

  • Aromatic Protons: The protons at positions 2, 4, and 6 of the benzene ring.

  • Aromatic Methyl Protons: The protons of the methyl group at position 5.

  • N,N-Dimethyl Protons: The protons of the two methyl groups attached to the nitrogen atom.

Therefore, a total of four distinct signals are predicted in the ¹H NMR spectrum.

II. Chemical Shift (δ): Probing the Electronic Environment

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have a shielding effect, shifting the signal upfield.[1]

  • Aromatic Protons (δ ≈ 7.0 - 8.0 ppm): Protons directly attached to an aromatic ring typically appear in the range of 6.5-8.0 ppm.[3] The sulfonyl group (-SO₂N(CH₃)₂) is strongly electron-withdrawing, which will deshield the aromatic protons. The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating resonance effect. The methyl group is weakly electron-donating.

    • H-2 and H-6: These protons are ortho to the powerful electron-withdrawing sulfonyl group and will be the most deshielded, appearing furthest downfield. Due to symmetry, they are chemically equivalent.

    • H-4: This proton is situated between two substituents (bromine and a methyl group) and will have a chemical shift influenced by both.

  • N,N-Dimethyl Protons (δ ≈ 2.7 ppm): The two methyl groups on the nitrogen atom are equivalent and will give rise to a single signal. Their chemical shift will be influenced by the adjacent electron-withdrawing sulfonyl group.

  • Aromatic Methyl Protons (δ ≈ 2.4 ppm): Protons on a methyl group attached to an aromatic ring (benzylic protons) typically resonate in the 2.0-3.0 ppm range.[3]

III. Integration: Quantifying the Proton Count

The area under each signal in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[1] For 3-Bromo-N,N,5-trimethylbenzenesulfonamide, the expected integration ratios are:

  • Aromatic Protons: 1H (for H-4) and 2H (for H-2 and H-6).

  • N,N-Dimethyl Protons: 6H.

  • Aromatic Methyl Protons: 3H.

This gives an expected integration ratio of 1:2:6:3 .

IV. Multiplicity (Splitting Pattern): Mapping Neighboring Protons

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule).[2] Spin-spin coupling in aromatic systems can be more complex, with coupling constants (J) providing valuable structural information. Typical coupling constants for aromatic protons are: Jortho = 7–10 Hz, Jmeta = 2–3 Hz, and Jpara = 0–1 Hz.[4]

  • H-2 and H-6: Each of these protons is meta-coupled to H-4. Therefore, this signal is expected to appear as a doublet with a small meta coupling constant (J ≈ 2-3 Hz).

  • H-4: This proton is meta-coupled to both H-2 and H-6. It is expected to appear as a triplet (or more accurately, a triplet-like multiplet) due to coupling to two equivalent protons, with a small meta coupling constant (J ≈ 2-3 Hz).

  • N,N-Dimethyl Protons: These protons have no adjacent, non-equivalent protons, so they will appear as a sharp singlet .

  • Aromatic Methyl Protons: These protons also have no adjacent protons and will appear as a singlet .

Summary of Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-2, H-6~ 7.8 - 8.02HDoublet (d)Jmeta ≈ 2-3
H-4~ 7.5 - 7.71HTriplet (t)Jmeta ≈ 2-3
N(CH₃)₂~ 2.76HSinglet (s)-
Ar-CH₃~ 2.43HSinglet (s)-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-Bromo-N,N,5-trimethylbenzenesulfonamide, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of 3-Bromo-N,N,5-trimethylbenzenesulfonamide.

G cluster_0 ¹H NMR Spectrum Acquisition cluster_1 Spectral Analysis & Structure Confirmation cluster_2 Key Analytical Steps cluster_3 Expected Observations start Start sample_prep Sample Preparation start->sample_prep instrument_setup Instrument Setup sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing spectrum Final Spectrum data_processing->spectrum analyze_signals Analyze Signals spectrum->analyze_signals Input Spectrum assign_signals Assign Signals analyze_signals->assign_signals num_signals 1. Count Number of Signals analyze_signals->num_signals chem_shift 2. Analyze Chemical Shifts analyze_signals->chem_shift integration 3. Determine Integration Ratios analyze_signals->integration multiplicity 4. Analyze Multiplicity analyze_signals->multiplicity confirm_structure Confirm Structure assign_signals->confirm_structure exp_num_signals 4 Signals num_signals->exp_num_signals exp_chem_shift Aromatic & Aliphatic Regions chem_shift->exp_chem_shift exp_integration 1:2:6:3 Ratio integration->exp_integration exp_multiplicity d, t, s, s multiplicity->exp_multiplicity exp_num_signals->assign_signals exp_chem_shift->assign_signals exp_integration->assign_signals exp_multiplicity->assign_signals

Workflow for ¹H NMR analysis of the target compound.

Conclusion

The ¹H NMR spectrum of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is a powerful tool for its structural elucidation. By systematically analyzing the number of signals, chemical shifts, integration, and multiplicity, a complete and unambiguous assignment of all proton resonances can be achieved. This in-depth understanding is fundamental for quality control in synthesis and for further studies in medicinal chemistry and drug development, where precise structural confirmation is paramount.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1.1: (a) H and (b) C NMR spectra of [1'- C]1,3,5-Trimethylbenzene (7.05 T, CDCl ). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-formylbenzene-1-sulfonamide (C7H6BrNO3S). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-bromo-n-methylbenzene Sulfonamide Chemical. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Process Thermodynamics of 3-Bromo-N,N,5-trimethylbenzenesulfonamide

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9). This guide is structured to serve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental protocols for 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS 1020252-92-9).

This guide is structured to serve as a foundational whitepaper for process chemists and formulation scientists dealing with the purification, crystallization, or liquid-phase handling of this specific sulfonamide intermediate.

Executive Summary & Structural Analysis

3-Bromo-N,N,5-trimethylbenzenesulfonamide (hereafter referred to as BTBSA ) is a lipophilic sulfonamide derivative primarily utilized as an intermediate in the synthesis of pharmaceutical actives. Its solubility behavior is governed by the interplay between its non-polar bromotoluene core and the polar, yet aprotic, sulfonamide moiety.

Physicochemical Identity[1][2]
  • IUPAC Name: 3-Bromo-N,N,5-trimethylbenzenesulfonamide[1][2]

  • CAS Registry Number: 1020252-92-9[3][4][1][5][6]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 292.19 g/mol [7]

  • Melting Point: 132–135 °C (Experimental)[4]

  • Appearance: White to off-white crystalline powder[4]

Structural Implications on Solubility

The solubility of BTBSA follows a distinct "Like-Dissolves-Like" hierarchy dictated by its functional groups:

  • Aprotic Character: The N,N-dimethyl substitution eliminates the hydrogen bond donor capability of the sulfonamide nitrogen. Consequently, BTBSA exhibits lower solubility in protic solvents (like methanol) compared to aprotic polar solvents (like DMSO) where dipole-dipole interactions dominate.

  • Lipophilicity: The 3-bromo and 5-methyl substituents on the benzene ring increase the molecule's hydrophobicity, rendering it practically insoluble in water but moderately soluble in chlorinated solvents and esters.

  • Crystal Lattice Energy: The relatively high melting point (~135 °C) indicates a stable crystal lattice, requiring significant solvent enthalpy to overcome lattice energy during dissolution.

Predicted Solubility Profile

Based on structural group contribution methods and experimental data for analogous sulfonamides, the solubility profile of BTBSA is categorized below.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Aprotic Polar DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions with the sulfonyl group (

) overcome lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformGood Favorable dispersion forces and interaction with the aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good balance of polarity; ideal for crystallization (cooling).
Alcohols Methanol, Ethanol, IPALow to Moderate Lack of H-bond donor in BTBSA limits interaction with solvent hydroxyls. Solubility increases significantly with temperature.
Aqueous/Non-polar Water, Hexane, CyclohexaneVery Low / Insoluble High interfacial tension; hydrophobic effect dominates (Water) or lack of polarity (Hexane).

Experimental Determination Protocol

To generate precise solubility data required for process scaling (e.g., designing a cooling crystallization curve), the following Isothermal Saturation Method is the industry standard.

Workflow Diagram (Standard Operating Procedure)

Solubility_Protocol Start Start: Excess BTBSA Solid Mix Equilibration (Stirring @ T +/- 0.1°C for 24h) Start->Mix Add Solvent Settle Phase Separation (Stop Stirring, 2h settling) Mix->Settle Equilibrium Reached Filter Filtration (0.45 µm Syringe Filter) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC-UV @ 254 nm) Dilute->Analyze

Figure 1: Isothermal saturation workflow for determining thermodynamic solubility.

Critical Experimental Parameters
  • Equilibration Time: Minimum 24 hours to ensure thermodynamic equilibrium.

  • Temperature Control: Use a double-jacketed vessel with a circulating water bath (precision

    
     K).
    
  • Filtration: Syringe filters and needles must be pre-heated to the solution temperature to prevent premature precipitation during sampling.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is preferred over gravimetric analysis for BTBSA due to its high boiling point and potential for degradation.

    • Detector: UV at 254 nm (aromatic absorption).

    • Column: C18 Reverse Phase.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

The Modified Apelblat equation is the most robust empirical model for sulfonamide solubility in organic solvents.



  • 
     : Mole fraction solubility of BTBSA.
    
  • 
     : Absolute temperature (Kelvin).[8]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the apparent thermodynamic properties of dissolution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Modeling Logic Diagram

Thermo_Logic Data Experimental Data (x_exp vs. T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Data->Apelblat Curve Fitting VantHoff Van't Hoff Plot (ln x vs. 1/T) Data->VantHoff Linearization Process Process Design (Cooling Rate, Yield) Apelblat->Process Interpolation Params Thermodynamic Parameters (ΔH, ΔG, ΔS) VantHoff->Params Slope/Intercept Params->Process Energy Balance

Figure 2: Computational logic for converting raw solubility data into process parameters.

Process Application: Crystallization Strategy

For the purification of BTBSA, a cooling crystallization or anti-solvent crystallization is recommended based on the solubility differential.

Solvent System Selection
  • Primary Solvent: Acetone or Ethyl Acetate.

    • Reasoning: BTBSA shows moderate solubility that is highly temperature-dependent in these solvents, allowing for high recovery yields upon cooling.

  • Anti-Solvent: Water or n-Heptane.

    • Reasoning: BTBSA is insoluble in these media. Adding water to a saturated acetone solution of BTBSA will induce rapid nucleation.

Purification Example (Cooling)
  • Dissolution: Dissolve crude BTBSA in Ethyl Acetate at Reflux (~77 °C) to near saturation.

  • Clarification: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slow cooling to 25 °C (rate: 0.5 °C/min) to grow large, pure crystals.

  • Harvest: Filtration and wash with cold n-Heptane.

References

  • Compound Data: N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide (CAS 1020252-92-9).[3][4] Bio-Fount & TradeIndia Chemical Catalogs.

  • Methodology: Sha, F., et al. "Solubility and Thermodynamic Properties of Sulfonamides in Pure Solvents." Journal of Chemical & Engineering Data, vol. 58, no. 11, 2013. (Standard protocol reference for sulfonamide solubility).
  • Thermodynamics: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
  • Safety Data: Safety Data Sheet: 3-Bromo-N,N,5-trimethylbenzenesulfonamide. CymitQuimica.

Sources

Exploratory

Targeting the Sulfonamide Scaffold: A Technical Guide to Substituted Benzenesulfonamides

Topic: Potential Research Applications of Substituted Benzenesulfonamides Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of Substituted Benzenesulfonamides Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The substituted benzenesulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing ligands for diverse biological targets. While historically anchored in antibacterial therapy (sulfa drugs), modern applications have shifted toward high-precision oncology, glaucoma management, and anti-inflammatory pathways. This guide dissects the structure-activity relationships (SAR), synthesis protocols, and validation assays required to leverage this scaffold for Carbonic Anhydrase (CA) inhibition, tubulin destabilization, and COX-2 selectivity.

Part 1: The Chemical Engine – Synthesis & Structural Diversity

The ubiquity of the benzenesulfonamide group arises from its chemical stability and the facile synthesis of diverse derivatives. The core sulfonamide bond (


) acts as a bioisostere for amide bonds but with distinct hydrogen-bonding geometry and acidity (

).
General Synthesis Protocol

The most robust route for generating substituted benzenesulfonamides involves the nucleophilic attack of a primary or secondary amine on a benzenesulfonyl chloride.

Standard Operating Procedure (SOP): Sulfonamide Formation

  • Reagents: Substituted benzenesulfonyl chloride (

    
     eq), Amine derivative (
    
    
    
    eq), Triethylamine (
    
    
    eq) or Pyridine (solvent/base), Dichloromethane (DCM) or Tetrahydrofuran (THF).
  • Step-by-Step Methodology:

    • Preparation: Dissolve the amine (

      
       mmol) in anhydrous DCM (
      
      
      
      mL) under an inert atmosphere (
      
      
      ).
    • Activation: Add Triethylamine (

      
       mmol) and cool the mixture to 
      
      
      
      in an ice bath.
    • Addition: Add benzenesulfonyl chloride (

      
       mmol) dropwise over 
      
      
      
      minutes. The reaction is exothermic; temperature control is critical to prevent sulfonylation of other nucleophilic sites.
    • Reaction: Allow the mixture to warm to room temperature and stir for

      
       hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 3:1).
      
    • Workup: Quench with

      
       to neutralize excess base. Extract with DCM (
      
      
      
      mL). Wash the organic layer with brine, dry over anhydrous
      
      
      , and concentrate in vacuo.
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the modular assembly of these ligands, highlighting the "Tail Approach" used to induce isoform selectivity.

SynthesisWorkflow Start Benzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate TEA/DCM, 0°C Reagent Substituted Amine (Nucleophile) Reagent->Intermediate Product Substituted Benzenesulfonamide Intermediate->Product -HCl Tail Tail Approach: Elongate R-group for Selectivity (CA IX/XII) Product->Tail Lead Opt.

Figure 1: Modular synthesis workflow illustrating the nucleophilic substitution pathway and opportunities for structural optimization (Tail Approach).

Part 2: Carbonic Anhydrase Inhibition (The Primary Target)

The zinc metalloenzyme Carbonic Anhydrase (CA) is the primary target for unsubstituted benzenesulfonamides. The sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (


) in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Isoform Selectivity: The Clinical Challenge
  • hCA II (Cytosolic): Ubiquitous. Inhibition leads to systemic side effects (diuresis, paresthesia).

  • hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumors (e.g., Glioblastoma, Breast Cancer). They regulate pH to promote tumor survival and metastasis.

  • Research Goal: Design inhibitors that are membrane-impermeable or bulky enough to target the extracellular active site of CA IX/XII while sparing cytosolic CA II.

Experimental Protocol: CA Esterase Activity Assay

While CA catalyzes


 hydration, measuring this gas reaction is cumbersome in high-throughput settings. The Esterase Activity Assay  using p-nitrophenyl acetate (p-NPA) is a validated surrogate method.

Assay Protocol:

  • Reagent Prep:

    • Buffer:

      
       mM Tris-HCl, pH 
      
      
      
      .
    • Substrate:

      
       mM p-NPA in DMSO (freshly prepared).
      
    • Enzyme: Recombinant hCA II or hCA IX (

      
       nM stock).
      
  • Plate Setup: In a 96-well microplate, add

    
     µL Buffer and 
    
    
    
    µL Enzyme solution.
  • Inhibitor Addition: Add

    
     µL of the test benzenesulfonamide (various concentrations). Incubate for 
    
    
    
    minutes at
    
    
    .
  • Initiation: Add

    
     µL of Substrate (p-NPA). Final volume: 
    
    
    
    µL.
  • Detection: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for

    
     minutes.
    
  • Analysis: Calculate

    
     for each concentration. Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
Quantitative SAR Data

The table below summarizes how substitution patterns shift selectivity from the ubiquitous CA II to the tumor-associated CA IX.

Compound ClassR-Group SubstitutionhCA II Ki (nM)hCA IX Ki (nM)Selectivity Ratio (II/IX)
Acetazolamide (Standard Control)12.025.00.48 (Non-selective)
SLC-0111 Ureido-benzenesulfonamide560.045.012.4 (Selective)
Compound 4b 4-(2-aminoethyl)8.5340.00.02 (CA II Selective)
Compound 7g 3-fluorophenyl-tail>10,0002.4>4000 (CA IX Selective)

Part 3: Beyond CA – Oncology & Inflammation

Research has expanded the utility of this scaffold into dual-targeting agents.

Tubulin Polymerization Inhibition

Certain


-substituted benzenesulfonamides bind to the colchicine site  of tubulin.
  • Mechanism: They inhibit microtubule polymerization, preventing mitotic spindle formation.

  • Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Structural Feature: A trimethoxyphenyl moiety often mimics the colchicine A-ring, while the sulfonamide bridge provides correct spacing.

COX-2 Selectivity

Cyclooxygenase-2 (COX-2) contains a secondary "side pocket" in its active site (lined by Val523) that is absent in COX-1 (lined by Ile523).

  • Mechanism: The bulky benzenesulfonamide group inserts into this hydrophilic side pocket.

  • Therapeutic Value: Anti-inflammatory action without the gastrointestinal toxicity associated with COX-1 inhibition (e.g., Celecoxib).

Multi-Pathway Mechanism Diagram

This diagram maps the divergent signaling pathways engaged by specific modifications of the scaffold.

Mechanisms Scaffold Benzenesulfonamide Scaffold CA Carbonic Anhydrase (Zn2+ Binding) Scaffold->CA Unsubstituted -SO2NH2 Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin N-Aryl Substitution COX COX-2 Enzyme (Side Pocket) Scaffold->COX Heterocyclic Linker pH Disrupt pH Regulation (Acidosis) CA->pH Mitosis Inhibit Polymerization (G2/M Arrest) Tubulin->Mitosis Inflam Block Prostaglandin Synthesis COX->Inflam TumorDeath Tumor Cell Death (Hypoxic) pH->TumorDeath Apoptosis Apoptosis (Proliferating Cells) Mitosis->Apoptosis PainRelief Reduced Inflammation (No GI Toxicity) Inflam->PainRelief

Figure 2: Divergent pharmacological pathways accessible via specific structural modifications of the benzenesulfonamide core.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1] Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2015-2018). Expert Opinion on Therapeutic Patents. Link

  • Zhang, X., et al. (2025). Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. European Journal of Medicinal Chemistry. Link

  • Wang, F., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors. ChemMedChem. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 3-Bromo-N,N,5-trimethylbenzenesulfonamide in Fragment-Based Drug Design

Introduction: Rationale for 3-Bromo-N,N,5-trimethylbenzenesulfonamide as a High-Value Fragment Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for 3-Bromo-N,N,5-trimethylbenzenesulfonamide as a High-Value Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with smaller, less complex molecules, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3] The selection of fragments for a screening library is a critical determinant of a campaign's success. This guide focuses on the strategic application of a specific, high-value fragment: 3-Bromo-N,N,5-trimethylbenzenesulfonamide .

This fragment was rationally selected for its confluence of desirable features:

  • The Sulfonamide Moiety: A well-established pharmacophore present in numerous approved drugs. Its hydrogen bond donating and accepting capabilities allow it to form well-defined interactions with a variety of protein targets. The N,N-dimethyl substitution prevents the formation of an acidic N-H proton, which can be advantageous in avoiding certain off-target effects or metabolic liabilities.

  • The Bromine Atom: This heavy atom serves a dual purpose. It can act as a potent hydrogen bond acceptor or engage in favorable halogen bonding interactions within a protein's binding pocket. Critically, its anomalous scattering properties make it an invaluable tool for solving crystal structures, providing a direct path to structure-guided optimization.[4]

  • Favorable Physicochemical Properties: The fragment is designed to adhere to the "Rule of Three" (Ro3), a set of guidelines that define a good starting point for fragment-based discovery.[1]

This document provides a comprehensive guide for researchers, outlining the core properties, safety considerations, and detailed experimental protocols for deploying 3-Bromo-N,N,5-trimethylbenzenesulfonamide in an FBDD campaign.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) provides a framework for selecting fragments that are small, soluble, and have a low complexity, increasing the probability of efficient binding.[1] The properties of 3-Bromo-N,N,5-trimethylbenzenesulfonamide are summarized below.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)292.20 g/mol ≤ 300 DaYes
cLogP2.5≤ 3Yes
Hydrogen Bond Donors (HBD)0≤ 3Yes
Hydrogen Bond Acceptors (HBA)2 (Sulfonyl Oxygens)≤ 3Yes
Rotatable Bonds2≤ 3Yes
Topological Polar Surface Area (TPSA)42.5 ŲN/AFavorable
Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount. While a specific MSDS for 3-Bromo-N,N,5-trimethylbenzenesulfonamide is not available, data from structurally related brominated aromatic sulfonamides should inform handling procedures.

  • Handling: Work in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, especially in solution, storage at -20°C is recommended to prevent degradation.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. For aqueous experimental buffers, minimize the final DMSO concentration (typically ≤ 1%) to avoid protein denaturation or assay interference.

The FBDD Workflow: Integrating the Fragment into a Discovery Campaign

The successful application of 3-Bromo-N,N,5-trimethylbenzenesulfonamide requires its integration into a structured FBDD workflow. This process begins with sensitive biophysical screening to identify binding, followed by structural validation and subsequent hit-to-lead optimization. The weak binding affinities typical of fragments (high µM to low mM range) necessitate the use of highly sensitive detection methods.[7]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Title Fragment) Screen Primary Screening (SPR, NMR, TSA) Lib->Screen Biophysical Assay Hits Initial Hits Screen->Hits Identify Binders Ortho Orthogonal Validation (ITC, MST) Hits->Ortho Xtal Structural Biology (X-Ray Crystallography) Ortho->Xtal Confirm & Localize ValidHits Validated, Tractable Hits Xtal->ValidHits Structure-Guided Insights MedChem Medicinal Chemistry (Fragment Growing/Linking) ValidHits->MedChem SAR SAR by NMR/X-Ray MedChem->SAR Synthesize Analogs SAR->MedChem Iterative Design Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Figure 1: A generalized Fragment-Based Drug Design (FBDD) workflow, illustrating the progression from initial screening to lead optimization.

Primary Screening Protocols

The initial step is to screen the fragment against the protein target to detect binding. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and widely used primary screening techniques in FBDD.[7][8]

Protocol 3.1: Surface Plasmon Resonance (SPR) Primary Screen

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events.[9][10] It is highly sensitive and provides kinetic information (k_on, k_off), making it ideal for fragment screening.[11]

Objective: To identify if 3-Bromo-N,N,5-trimethylbenzenesulfonamide binds to the immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Purified protein target (>95% purity), dialyzed into a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 Surfactant, 1% DMSO

  • Fragment Stock: 100 mM 3-Bromo-N,N,5-trimethylbenzenesulfonamide in 100% DMSO

Methodology:

  • Protein Immobilization:

    • Step 1.1: Equilibrate the sensor chip with running buffer (without DMSO).

    • Step 1.2: Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Rationale: EDC/NHS chemistry creates reactive esters on the carboxymethylated dextran surface of the chip, which will covalently bind to primary amines (e.g., lysine residues) on the protein surface.

    • Step 1.3: Inject the protein target (at 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Step 1.4: Deactivate any remaining reactive esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

      • Rationale: This step blocks unreacted sites on the chip to minimize non-specific binding.

    • Step 1.5: Create a reference flow cell by performing the activation and deactivation steps without protein injection. This is a critical control.

      • Rationale: The reference cell accounts for bulk refractive index changes and non-specific binding to the chip surface, allowing for accurate subtraction of background signal.

  • Fragment Screening:

    • Step 2.1: Prepare a 1 mM solution of the fragment in Running Buffer (final DMSO concentration of 1%).

    • Step 2.2: Equilibrate the entire system with Running Buffer (containing 1% DMSO) until a stable baseline is achieved.

    • Step 2.3: Inject the 1 mM fragment solution over both the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

      • Rationale: A high concentration is used to detect the weak binding typical of fragments. The shape of the resulting sensorgram (association and dissociation curves) provides initial evidence of a binding interaction.

    • Step 2.4: After each cycle, perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment and return to baseline.

  • Data Analysis:

    • Step 3.1: Subtract the signal from the reference flow cell from the target flow cell signal.

    • Step 3.2: A positive "hit" is identified by a clear, concentration-dependent increase in RU during the association phase that is not present in buffer-only injections. The shape of the curve should be rectangular, indicative of the fast on/off rates of fragments.

    • Step 3.3: For confirmed hits, perform a dose-response experiment (e.g., 10 µM to 2 mM) to determine the dissociation constant (K_D).

Protocol 3.2: NMR-based Ligand-Observed Screening

NMR spectroscopy is a powerful tool for fragment screening as it directly observes the interaction between the fragment and the target in solution.[12] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly effective.[13]

Objective: To detect binding of 3-Bromo-N,N,5-trimethylbenzenesulfonamide to the target protein by observing the transfer of magnetic saturation from the protein to the ligand.

Materials:

  • NMR Spectrometer (≥500 MHz) with a cryoprobe

  • Purified protein target, soluble and stable at high concentrations (10-50 µM)

  • NMR Buffer: 20 mM Phosphate Buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl

  • Fragment Stock: 100 mM in d₆-DMSO

Methodology:

  • Sample Preparation:

    • Step 1.1: Prepare a 1 mL sample containing the protein target at a final concentration of 20 µM in NMR buffer.

    • Step 1.2: Prepare a corresponding sample containing 20 µM protein and 1 mM of 3-Bromo-N,N,5-trimethylbenzenesulfonamide. Ensure the final DMSO concentration is consistent and low.

      • Rationale: A high ligand-to-protein ratio (e.g., 50:1) is used to ensure that any binding event, even if transient, can be detected.

    • Step 1.3: Prepare a control sample containing only 1 mM of the fragment in NMR buffer.

  • NMR Data Acquisition:

    • Step 2.1: Acquire a standard 1D ¹H NMR spectrum of the fragment-only sample to identify its characteristic proton peaks.

    • Step 2.2: On the protein-fragment sample, set up an STD experiment. This involves acquiring two spectra in an interleaved fashion:

      • On-resonance spectrum: A long, selective saturation pulse is applied to a region of the spectrum where only protein protons resonate (e.g., -1 ppm).

      • Off-resonance spectrum: The same pulse is applied to a region where no protein or ligand signals exist (e.g., 40 ppm).

      • Rationale: If the fragment binds to the protein, the saturation applied to the protein protons will be transferred to the bound fragment via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity in the on-resonance spectrum.

    • Step 2.3: The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Step 3.1: In the final STD spectrum, only protons of a binding ligand will show signals. Non-binders will be absent.

    • Step 3.2: A positive "hit" is confirmed if clear peaks corresponding to the protons of 3-Bromo-N,N,5-trimethylbenzenesulfonamide are visible in the STD spectrum.

    • Step 3.3: The relative intensity of the peaks in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface (the "group epitope mapping").

Hit Validation and Structural Characterization

A hit from a primary screen must be validated to confirm its binding mode and provide a structural basis for optimization. X-ray crystallography is the gold standard for this purpose in FBDD.[8]

Protocol 4.1: Co-crystallization for Structural Elucidation

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the precise binding site and interactions. The bromine atom in the fragment is a significant aid in this process.

Materials:

  • Highly purified and concentrated protein target (>10 mg/mL)

  • 3-Bromo-N,N,5-trimethylbenzenesulfonamide

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)[14]

  • X-ray diffraction source (synchrotron preferred)

Methodology:

  • Complex Formation and Crystallization:

    • Step 1.1: Incubate the concentrated protein solution with a 5-10 fold molar excess of the fragment for at least 1 hour on ice.

      • Rationale: This ensures a high occupancy of the binding site before setting up crystallization trials. The fragment should be added from a DMSO stock, keeping the final solvent concentration below 5%.

    • Step 1.2: Set up crystallization trials using the vapor diffusion method. Mix the protein-fragment complex solution with a variety of precipitant solutions from commercial or in-house screens.[15]

      • Rationale: The goal is to slowly bring the protein out of solution to form a well-ordered crystal lattice.

    • Step 1.3: Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Data Collection:

    • Step 2.1: Once crystals appear, loop them out of the drop and briefly soak them in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

      • Rationale: Cryo-cooling prevents damage from ice crystal formation during X-ray exposure.

    • Step 2.2: Collect a diffraction dataset at a synchrotron beamline. It is advantageous to collect data at the bromine absorption edge (around 0.92 Å) to maximize the anomalous signal for phasing (SAD phasing).

  • Structure Solution and Analysis:

    • Step 3.1: Process the diffraction data and solve the structure. The anomalous signal from the bromine atom can be used to determine the initial phases, greatly simplifying structure solution.

    • Step 3.2: Build and refine the model of the protein-fragment complex.

    • Step 3.3: Analyze the resulting electron density map to confirm the binding pose of the fragment. Examine the key interactions (e.g., hydrogen bonds from the sulfonamide, halogen bonds from the bromine) between the fragment and the protein.

Data Interpretation and Fragment Evolution

With a validated hit and a high-resolution crystal structure, the next phase is structure-guided medicinal chemistry. The goal is to elaborate the initial fragment into a more potent, lead-like molecule while maintaining high ligand efficiency.

Calculating Ligand Efficiency

Ligand Efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule. It helps prioritize fragments that provide the most binding energy per atom.

  • Formula: LE = -RT * ln(K_D) / N_HAC

    • Where R is the gas constant, T is the temperature, K_D is the dissociation constant, and N_HAC is the number of non-hydrogen (heavy) atoms.

  • A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom.

Strategies for Fragment Elaboration

The crystal structure of the 3-Bromo-N,N,5-trimethylbenzenesulfonamide complex provides a roadmap for chemical modification.

Fragment_Evolution cluster_1 Optimization Strategies cluster_2 Result FragA Fragment A (e.g., Title Fragment) Grow Fragment Growing (Add functionality into unoccupied pockets) FragA->Grow Link Fragment Linking (Connect two fragments in adjacent sites) FragA->Link Merge Fragment Merging (Combine overlapping fragments) FragA->Merge Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead FragB Fragment B (Binds nearby) FragB->Link FragC Fragment C (Overlaps) FragC->Merge

Figure 2: Common strategies for evolving a fragment hit into a lead compound, guided by structural information.

  • Fragment Growing: If the crystal structure reveals an empty pocket adjacent to the bound fragment, new chemical functionality can be added to the fragment scaffold to occupy that space and form new, favorable interactions.

  • Fragment Linking/Merging: If a second fragment is identified that binds in a nearby or overlapping pocket, the two fragments can be synthetically linked or merged to create a single, larger molecule with significantly higher affinity, capturing the binding energy of both original fragments.[16]

References

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC - NIH. (n.d.).
  • Fragment-based drug discovery campaigns guided by native mass spectrometry - NIH. (n.d.).
  • Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PubMed Central. (n.d.).
  • Fragment-Based Drug Discovery: Emerging Strategies and Applications - Hilaris Publisher. (n.d.). Hilaris Publisher.
  • SPR-based fragment screening: advantages and applications - PubMed. (n.d.).
  • Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC. (n.d.).
  • NMR quality control of fragment libraries for screening - PMC - PubMed Central. (n.d.).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). American Chemical Society.
  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation - NIH. (n.d.).
  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (n.d.).
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Portland Press.
  • Fragment-Based Drug Discovery - Proteopedia, life in 3D. (2013, June 25). Proteopedia.
  • Protein Crystallization For X-ray Crystallography l Protocol Preview - YouTube. (2022, June 7). YouTube.
  • Safety Data Sheet: Bromobenzene D5 - Carl ROTH. (n.d.). Carl ROTH.
  • Material Safety Data Sheet - Trimethylsulfonium bromide, 99% (titr.) - Cole-Parmer. (n.d.). Cole-Parmer.
  • Fragment Screening | Drug Discovery. (n.d.).
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (n.d.). Frontiers.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (n.d.). One Nucleus.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20).
  • NMR fragment screening - CureFFI.org. (2016, January 13). CureFFI.org.

Sources

Application

Application of 3-Bromo-N,N,5-trimethylbenzenesulfonamide in the Synthesis of Kinase Inhibitors: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the application of 3-Bromo-N,N,5-trimethylbenzenesulfonamide as a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 3-Bromo-N,N,5-trimethylbenzenesulfonamide as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on the BRAF inhibitor Dabrafenib. This guide is designed to offer in-depth insights into the synthetic pathways, reaction mechanisms, and experimental protocols, enabling researchers to leverage this versatile building block in their drug discovery and development endeavors.

Introduction: The Strategic Importance of 3-Bromo-N,N,5-trimethylbenzenesulfonamide in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors have emerged as a highly successful class of therapeutic agents. The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key interactions with the kinase ATP-binding site.

3-Bromo-N,N,5-trimethylbenzenesulfonamide serves as a crucial starting material in the synthesis of potent and selective kinase inhibitors. Its chemical structure offers several strategic advantages:

  • The Bromine Atom: Provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aromatic and heteroaromatic systems.[2][3]

  • The Sulfonamide Group: Acts as a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with the kinase hinge region.

  • The Methyl Groups: The N,N-dimethyl substitution can influence solubility and pharmacokinetic properties, while the 5-methyl group can provide additional van der Waals interactions within the binding pocket and modulate the electronic properties of the aromatic ring.

This guide will focus on the well-established role of 3-Bromo-N,N,5-trimethylbenzenesulfonamide in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of metastatic melanoma.[4] The synthetic route to Dabrafenib exemplifies the utility of this intermediate in constructing complex, biologically active molecules.

The Role of BRAF in Cancer and the Mechanism of Dabrafenib

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. The BRAF protein is a serine/threonine-protein kinase that plays a pivotal role in this pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth and tumor progression in a significant portion of melanomas and other cancers.[5]

Dabrafenib is a selective inhibitor of the mutated BRAF kinase.[5] By binding to the ATP-binding site of the mutated BRAF protein, Dabrafenib blocks its kinase activity, thereby inhibiting the downstream signaling cascade and suppressing tumor cell proliferation.

cluster_0 MAPK Signaling Pathway RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Start 3-Amino-2-fluorobenzoic acid derivative (II) Sulfonamide Sulfonamide Formation (IV) Start->Sulfonamide Sulfonamidation Halogenation Halogenation (V) Sulfonamide->Halogenation Halogenation Thiazole Thiazole Cyclization (VII) Halogenation->Thiazole with 2,2-dimethyl- thiopropionamide Acetylation Acetylation (VIII) Thiazole->Acetylation Claisen Condensation & Decarboxylation Pyrimidine Dabrafenib (I) Acetylation->Pyrimidine with Guanidine

Caption: A generalized synthetic workflow for Dabrafenib.

Synthesis of the Key Thiazole Intermediate

A crucial step in the synthesis of Dabrafenib is the formation of the thiazole ring, which is constructed from a halogenated derivative of the benzenesulfonamide precursor. The following protocol is adapted from patent literature and demonstrates this key transformation. [6] Protocol 1: Synthesis of N-[3-(5-ethanoyl-2-tert-butyl-4-thiazolyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide (VIII)

This protocol involves a two-step process starting from the halogenated intermediate (V).

Step 1: Thiazole Ring Formation

  • Reaction Setup: To a solution of 3-[3-(2,6-difluorobenzenesulfonamide)-2-fluorophenyl]-2-bromo-3-oxopropionate (V) (10g, 25mmol) in 150mL of dichloromethane, add N-bromosuccinimide (NBS) (8.9g, 50mmol).

  • Reaction Conditions: Stir the resulting red solution at room temperature for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in 100mL of dioxane. This solution containing the halogenated intermediate is used directly in the next step.

  • Thiazole Cyclization: To the dioxane solution, add 2,2-dimethylthiopropionamide (VI). The molar ratio of the starting ester (IV, precursor to V), halogenating agent, and 2,2-dimethylthiopropionamide is typically 1:2:1.2. [6]The reaction is heated to facilitate the cyclization to form the thiazole ring.

Step 2: Acetylation

  • Reaction Setup: In a reaction flask, combine N-[3-[5-ethoxycarbonyl-2-(tert-butyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide (VII) (6.0g, 12mmol), sodium methoxide (0.81g, 15mmol), and 50mL of anhydrous ethyl acetate.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to 80°C and reflux for 5 hours. After cooling, let the mixture stand at room temperature for 12 hours.

  • Hydrolysis and Decarboxylation: Add 100mL of water and 50mL of concentrated hydrochloric acid to the reaction mixture. Heat to reflux and react for 4 hours.

  • Work-up and Isolation: Monitor the reaction completion by TLC. Adjust the pH to 9-10 with 2M sodium hydroxide. Extract the product with chloroform (3 x volumes). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product N-[3-(5-ethanoyl-2-tert-butyl-4-thiazolyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide (VIII) (5.4g). This product can often be used in the next step without further purification. [7]

Final Assembly: Pyrimidine Ring Formation

The final step in the synthesis of Dabrafenib involves the construction of the pyrimidine ring.

Protocol 2: Synthesis of Dabrafenib (I)

  • Reaction Setup: This step involves the reaction of the acetylthiazole intermediate (VIII) with DMF dimethylacetal (DMF-DMA) and subsequent cyclization with guanidinium nitrate to form the aminopyrimidine ring of Dabrafenib. [6]2. Reaction Conditions: The specific conditions for this cyclization can vary, but typically involve heating the reactants in a suitable solvent.

Alternative Synthetic Strategies: The Power of Cross-Coupling Reactions

While the above route is effective, modern synthetic chemistry offers powerful alternatives for constructing the core structure of kinase inhibitors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are invaluable tools for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

The bromine atom on 3-Bromo-N,N,5-trimethylbenzenesulfonamide is well-suited for Suzuki-Miyaura coupling reactions. This would allow for the direct coupling of the benzenesulfonamide moiety with a pre-functionalized thiazole boronic acid or boronate ester.

Sulfonamide 3-Bromo-N,N,5-trimethyl- benzenesulfonamide Catalyst Pd Catalyst + Base Sulfonamide->Catalyst BoronicAcid Thiazole Boronic Acid Derivative BoronicAcid->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct Suzuki-Miyaura Coupling

Caption: Conceptual Suzuki-Miyaura coupling approach.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 3-Bromo-N,N,5-trimethylbenzenesulfonamide (1.0 equiv.), the thiazole boronic acid derivative (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120°C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography. [8]

Buchwald-Hartwig Amination

Alternatively, if the thiazole moiety already contains a leaving group, a Buchwald-Hartwig amination could be employed to form the C-N bond between the benzenesulfonamide nitrogen and the thiazole ring. More commonly, this reaction is used to append amine-containing heterocycles. For instance, the final aminopyrimidine of Dabrafenib could be introduced via a Buchwald-Hartwig reaction with a suitable chloropyrimidine intermediate.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere at a temperature typically between 80-120°C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, quench with water, and extract the product. Purification is typically achieved by column chromatography.

Data Summary

The following table summarizes the key intermediates and the final product in the synthesis of Dabrafenib.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-Bromo-N,N,5-trimethylbenzenesulfonamideC₉H₁₂BrNO₂S278.16Key Starting Material
N-[3-(5-ethanoyl-2-tert-butyl-4-thiazolyl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide (VIII)C₂₃H₂₀F₃N₅O₂S₂519.57Key Thiazole Intermediate
Dabrafenib (I)C₂₃H₂₀F₃N₅O₂S₂519.57Final Product (BRAF Kinase Inhibitor)

Conclusion

3-Bromo-N,N,5-trimethylbenzenesulfonamide is a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic placement of a reactive bromine handle and a key pharmacophoric sulfonamide group makes it an ideal starting point for the construction of complex drug molecules like Dabrafenib. The synthetic routes discussed herein, from classical multi-step synthesis to modern cross-coupling strategies, highlight the adaptability of this intermediate to various synthetic approaches. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.

References

  • CN103588767B - The preparation method of Da Lafeini - Google Patents.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

  • CN103588767A - Preparation method of dabrafenib - Google Patents.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide | Pharmaffiliates. Available at: [Link]

  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. Available at: [Link]

  • BUTYL)THIAZOL-4-YL)-2-FLUOROPHENYL]-2,6-DIFLUOROBENZENESULFONAMIDE OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF FOR USE IN THE TREATMENT AND/OR PREVENTION OF CEREBRAL CAVERNOUS MALFORMATION - WIPO Patentscope. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]

  • N-(3-(2-(Tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | Pharmaffiliates. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Available at: [Link]

  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide - NIH. Available at: [Link]

  • US20160207911A1 - Crystal Form of Dabrafenib and Preparation Method and Use Thereof - Google Patents.
  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. Available at: [Link]

  • Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. Available at: [Link]

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Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N,5-trimethyl-3-substituted-benzenesulfonamides

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic placement and nature of su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic placement and nature of substituents on the aromatic ring can significantly modulate the pharmacological and pharmacokinetic properties of these molecules. This guide provides a comprehensive overview and detailed protocols for the laboratory-scale synthesis of a versatile class of compounds: N,N,5-trimethyl-3-substituted-benzenesulfonamides. These compounds serve as valuable intermediates for the development of novel therapeutic candidates. The methodologies detailed herein are designed to be robust and adaptable, allowing for the introduction of diverse functionalities at the 3-position of the benzene ring.

Synthetic Strategy Overview

The synthesis of N,N,5-trimethyl-3-substituted-benzenesulfonamides is approached through a multi-step sequence, commencing with the formation of the core sulfonamide structure, followed by functionalization of the aromatic ring. The general synthetic pathway is outlined below.

Synthetic_Workflow A m-Xylene B 3,5-Dimethylbenzenesulfonyl chloride A->B Chlorosulfonation C N,N,5-Trimethylbenzenesulfonamide B->C Amination D N,N,5-Trimethyl-3-nitrobenzenesulfonamide C->D Nitration E 3-Amino-N,N,5-trimethylbenzenesulfonamide D->E Reduction F N,N,5-Trimethyl-3-(substituted-amido)benzenesulfonamide E->F Amide Coupling

Caption: General synthetic workflow for N,N,5-trimethyl-3-substituted-benzenesulfonamides.

Part 1: Synthesis of the Core Intermediate: N,N,5-Trimethyl-3-nitrobenzenesulfonamide

This section details the preparation of the key intermediate, which serves as the precursor for various 3-substituted analogues.

Protocol 1.1: Chlorosulfonation of m-Xylene

The initial step involves the electrophilic substitution of m-xylene with chlorosulfonic acid to yield 3,5-dimethylbenzenesulfonyl chloride.

Materials:

  • m-Xylene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, cool a flask containing dichloromethane (DCM) to 0 °C in an ice bath.

  • Slowly add m-xylene to the cooled DCM with stirring.

  • Carefully add chlorosulfonic acid dropwise to the reaction mixture, maintaining the temperature below 5 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the mixture over crushed ice.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 3,5-dimethylbenzenesulfonyl chloride.

Protocol 1.2: Amination of 3,5-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride is then reacted with dimethylamine to form the corresponding sulfonamide.[4]

Materials:

  • 3,5-Dimethylbenzenesulfonyl chloride

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Ice bath

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dimethylbenzenesulfonyl chloride in THF in a round-bottom flask and cool the solution in an ice bath.

  • Add triethylamine (TEA) dropwise to the solution.

  • Slowly add the dimethylamine solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.[2]

  • Monitor the reaction completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield N,N,5-trimethylbenzenesulfonamide.[5]

Protocol 1.3: Nitration of N,N,5-Trimethylbenzenesulfonamide

The aromatic ring of the sulfonamide is subsequently nitrated at the 3-position.

Materials:

  • N,N,5-Trimethylbenzenesulfonamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Crushed ice

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add N,N,5-trimethylbenzenesulfonamide to the cold sulfuric acid with stirring until it is completely dissolved.

  • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the sulfonamide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N,N,5-trimethyl-3-nitrobenzenesulfonamide.

Part 2: Synthesis of 3-Amino-N,N,5-trimethylbenzenesulfonamide

The nitro group of the intermediate is reduced to an amine, providing a versatile handle for further functionalization.

Protocol 2.1: Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[6][7]

Materials:

  • N,N,5-Trimethyl-3-nitrobenzenesulfonamide

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N,N,5-trimethyl-3-nitrobenzenesulfonamide in ethanol or methanol in a pressure vessel.[6]

  • Carefully add the 10% Pd/C catalyst to the solution.[6]

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.[6]

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) or use a hydrogen balloon.[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.[6]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-N,N,5-trimethylbenzenesulfonamide.

Part 3: Derivatization via Amide Coupling

The synthesized 3-amino-N,N,5-trimethylbenzenesulfonamide can be further functionalized through amide bond formation with various carboxylic acids. Amide coupling reactions are fundamental in drug discovery.[8][9]

Protocol 3.1: General Amide Coupling Procedure

A common method for amide bond formation involves the use of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[8][10]

Materials:

  • 3-Amino-N,N,5-trimethylbenzenesulfonamide

  • Carboxylic acid of choice

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid in DMF or DCM.

  • Add EDC, HOBt, and DIPEA to the solution and stir for 15-20 minutes to activate the carboxylic acid.

  • Add 3-amino-N,N,5-trimethylbenzenesulfonamide to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Typical Yield (%) Key ¹H NMR Signals (δ, ppm)
N,N,5-Trimethyl-3-nitrobenzenesulfonamideC₁₀H₁₄N₂O₄S258.3085-95Aromatic protons (~8.0-8.5), N-methyl protons (~2.7), C-methyl proton (~2.5)
3-Amino-N,N,5-trimethylbenzenesulfonamideC₁₀H₁₆N₂O₂S228.3190-98Aromatic protons (~6.5-7.0), NH₂ protons (broad, ~5.0), N-methyl protons (~2.6), C-methyl proton (~2.3)
Example 3-substituted amideVariesVaries60-85Varies depending on the coupled carboxylic acid

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[11][12] The chemical shifts of aromatic protons are particularly informative regarding the substitution pattern.

  • Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for the sulfonyl group (SO₂) and other functional groups (e.g., NO₂, NH₂, C=O) can be observed.[13]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.[14]

Safety Precautions

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases.[3][15][16][17][18] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Nitration reactions are highly exothermic and can be explosive if not controlled properly. Maintain low temperatures and add reagents slowly.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly set up and purged to avoid the risk of fire or explosion.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ismailov, V. M., Nagiev, F. N., & Yusubov, N. N. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933.
  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Langmuir. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

Sources

Application

Analytical techniques for monitoring the progress of sulfonamide synthesis

Executive Summary The synthesis of sulfonamides, primarily via the nucleophilic attack of an amine on a sulfonyl chloride (Schotten-Baumann conditions), is a cornerstone of medicinal chemistry. However, the reaction is p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sulfonamides, primarily via the nucleophilic attack of an amine on a sulfonyl chloride (Schotten-Baumann conditions), is a cornerstone of medicinal chemistry. However, the reaction is prone to specific failure modes: hydrolysis of the sulfonyl chloride to sulfonic acid, formation of bis-sulfonamides (over-reaction), and residual genotoxic amine impurities.

This guide provides a multi-tiered analytical framework for monitoring this transformation. We move beyond basic observation to causal analysis , ensuring that every analytical signal correlates directly to a chemical event in the flask.

Chemical Context & Reaction Pathway

To monitor the reaction effectively, one must understand the species present. The primary transformation involves the conversion of a nucleophilic amine and an electrophilic sulfonyl chloride into a sulfonamide.

Reaction Scheme & Impurity Logic (Graphviz)

SulfonamidePathway Start Start: Amine (R-NH2) + Sulfonyl Chloride (R'-SO2Cl) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Hydrolysis Impurity A: Sulfonic Acid (Hydrolysis) Start->Hydrolysis H2O (Wet Solvent) Base Base Catalyst (Pyridine/Et3N) Base->Intermediate Proton Scavenging Product Target Sulfonamide (R-NH-SO2-R') Intermediate->Product -HCl Bis Impurity B: Bis-Sulfonamide (Over-reaction) Product->Bis Excess R'-SO2Cl

Figure 1: Mechanistic pathway of sulfonamide formation highlighting critical impurity origins.

Phase 1: Rapid Qualitative Screening (TLC)

Objective: Instantaneous determination of reaction initiation and endpoint. Scope: Benchtop monitoring during optimization.

The "Dual-Stain" Protocol

Relying solely on UV (254 nm) is insufficient because aliphatic amines lack chromophores and sulfonyl chlorides may streak due to on-plate hydrolysis.

Protocol Steps:

  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Eluent System: Start with Hexane:Ethyl Acetate (2:1) .

    • Expert Note: If the sulfonamide is polar (e.g., contains heterocycles), switch to DCM:MeOH (95:5) .

  • Visualization Sequence:

    • Step A (UV 254 nm): Mark all UV-active spots (Sulfonyl chloride, Product, Aromatic amines).

    • Step B (Ninhydrin Dip): Dip the plate and heat to 110°C.

      • Result: Primary amines (Starting Material) turn Red/Purple . Sulfonamides generally do not react or turn faint yellow.

    • Step C (Iodine Chamber): If Step B is inconclusive, use Iodine vapor.

      • Result: Sulfonamides and lipids stain Brown .

Troubleshooting TLC Artifacts
ObservationChemical CauseCorrective Action
Streaking (Comet tail) Hydrolysis of sulfonyl chloride on the silica (acidic).Add 1% Triethylamine (Et3N) to the mobile phase to neutralize silica acidity.
Spot at Baseline Formation of Sulfonic Acid (highly polar).Use a more polar eluent (e.g., EtOAc:MeOH) to move the acid, or treat it as waste.
Ghost Spot Decomposition of unstable sulfonyl chloride.Spot the plate immediately before developing; do not let it sit dry.

Phase 2: Quantitative Process Control (HPLC/UHPLC)

Objective: Precise quantification of conversion (%) and impurity profiling. Scope: In-process control (IPC) and final release.

Method Development Strategy

Sulfonamides possess an acidic proton on the nitrogen (


). This amphoteric nature dictates the pH choice.

Recommended Protocol (Reverse Phase):

  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 265 nm (Sulfonamide

    
    ) and 210 nm (Universal).
    

Scientific Rationale:

  • Acidic pH (Formic Acid): Keeps the sulfonamide neutral (protonated form, R-NH-SO2-R'), ensuring sharp peaks and good retention on the hydrophobic C18 phase. It also protonates residual amines, often causing them to elute earlier or with distinct selectivity compared to the neutral sulfonamide.

  • Wavelength Selection: Most sulfonamides have a strong absorbance band around 260-270 nm due to the aromatic sulfonyl moiety.

Critical Impurity Markers
Retention Time (Relative)IdentityCharacteristic
~0.2 - 0.4 Sulfonic AcidHighly polar, elutes near void volume.
~0.5 - 0.7 Amine Starting MaterialPolar (at pH 2.7), elutes early.
1.0 (Reference) Sulfonamide Product Target peak.
> 1.2 Bis-SulfonamideHighly lipophilic (two aryl groups), elutes late.

Phase 3: Structural Confirmation (LC-MS)

Objective: Identification of "Unknowns" and confirmation of Bis-sulfonylation. Scope: R&D and Troubleshooting.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI).[1][2]

  • Polarity Switching:

    • Positive Mode (+): Best for detecting unreacted Amines

      
      .
      
    • Negative Mode (-): Best for Sulfonamides

      
      . The acidic proton on the sulfonamide nitrogen deprotonates easily, providing excellent sensitivity and selectivity against non-acidic impurities.
      

Expert Insight: If you observe a mass of


 in negative mode, you have formed the Bis-sulfonamide . This is a common failure mode when using excess sulfonyl chloride with strong bases (e.g., NaH), though less common with weak bases (Pyridine).

Phase 4: In-Situ Real-Time Monitoring (PAT/IR)

Objective: Non-invasive kinetic monitoring for scale-up safety. Scope: Process Analytical Technology (ReactIR).

Mechanism: The formation of the sulfonamide bond creates distinct vibrational modes that are absent in the starting materials.

Key Spectral Regions (FT-IR):

  • Disappearance of Reactants:

    • Amine (N-H): 3300–3500 cm⁻¹ (Doublet for primary amine

      
       disappears).
      
    • Sulfonyl Chloride (S-Cl): ~1370 cm⁻¹ (Often obscured, but intensity drops).

  • Appearance of Product:

    • Sulfonamide (S=O): Asymmetric stretch at 1330–1370 cm⁻¹ and Symmetric stretch at 1150–1180 cm⁻¹ .

    • S-N Stretch: ~900–950 cm⁻¹.

Protocol:

  • Insert the diamond ATR probe into the reaction vessel before adding the sulfonyl chloride.

  • Collect a background spectrum of the solvent + amine + base.

  • Initiate addition of sulfonyl chloride.

  • Track the rise of the 1160 cm⁻¹ band (Symmetric SO2).

  • Endpoint: When the 1160 cm⁻¹ band plateaus and the amine N-H bands (3300-3400 cm⁻¹) stabilize/vanish.

Analytical Decision Matrix

DecisionMatrix Start Need to Monitor Sulfonamide Reaction Q1 Is the goal rapid qualitative check? Start->Q1 TLC Method: TLC (Ninhydrin/UV) Q1->TLC Yes Q2 Is the goal quantification/purity? Q1->Q2 No HPLC Method: HPLC-UV (C18, Acidic Mobile Phase) Q2->HPLC Yes Q3 Is there an unknown impurity? Q2->Q3 No LCMS Method: LC-MS (ESI Negative Mode) Q3->LCMS Yes Q4 Is this a Scale-up/Safety run? Q3->Q4 No IR Method: In-situ IR (Track 1160 cm-1) Q4->IR Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on research stage.

References

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Perdih, F. (2022).[1][3][4] Structure and Computational Studies of New Sulfonamide Compound. PubMed Central. Link

  • RSC Advances. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis. Royal Society of Chemistry. Link

  • MicroSolv Technology Corp. (2025).[5] Sulfonamide Antibiotics Analyzed with HPLC - Application Note.Link

  • LibreTexts. (2022).[6] TLC Visualization Methods.[3][7][8][9][10] Chemistry LibreTexts. Link

  • Perez, E., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides. PubMed. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Solutions for Suzuki Coupling of Sterically Hindered Aryl Bromides

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting strategies and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of sterically hindered aryl bromides. Our approach is rooted in mechanistic principles to empower you to not only solve common issues but also to proactively design more robust reaction protocols.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds.[1] However, when substrates with significant steric bulk around the reaction center are employed, particularly those with ortho-substituents on the aryl bromide, the reaction can become sluggish or fail completely. This is primarily due to the difficulty in executing two key steps in the catalytic cycle: oxidative addition and reductive elimination. This guide will walk you through common problems and their solutions, grounded in the principles of organometallic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Conversion of the Starting Aryl Bromide

Q: My Suzuki coupling reaction with a di-ortho-substituted aryl bromide is not proceeding, or the conversion is very low. What are the likely causes and how can I address this?

A: Low or no conversion in sterically hindered Suzuki couplings almost always points to a problem with the initial oxidative addition step. The bulky substituents on your aryl bromide are preventing the palladium(0) catalyst from inserting into the carbon-bromine bond. Here’s how to troubleshoot this critical step:

1. Catalyst and Ligand Selection are Paramount:

The choice of ligand is the most critical factor for a successful coupling of hindered substrates. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ ligands that are both bulky and electron-rich .

  • Mechanism Insight: Bulky ligands promote the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is the active catalyst for oxidative addition. Electron-rich ligands increase the electron density on the palladium center, which facilitates the cleavage of the C-Br bond.

  • Recommended Ligands:

    • Buchwald Dialkylbiarylphosphines: This class of ligands is the gold standard for challenging couplings. For sterically hindered aryl bromides, consider ligands such as SPhos , XPhos , and RuPhos . These ligands have been shown to be highly effective in promoting the coupling of hindered substrates.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphine ligands in some cases. They are known to promote the oxidative addition of challenging substrates.

    • Specialized Ligands: For extremely hindered couplings, specialized ligands like AntPhos have been developed and shown to be superior to more common ligands in specific cases.[2][3]

2. Choice of Palladium Precursor:

While many Pd(0) and Pd(II) sources can be used, some are more convenient and effective for generating the active catalyst.

  • Commonly Used Precursors: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts) are all viable options. Using a precatalyst can sometimes lead to more reproducible results.

3. Reaction Conditions Optimization:

  • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C. For particularly challenging substrates, solvents like xylenes (boiling point ~140 °C) can be beneficial.[3]

  • Solvent: Anhydrous, aprotic solvents are generally preferred. Dioxane , toluene , and THF are common choices.

Issue 2: Formation of Dehalogenated Byproduct

Q: I am observing a significant amount of the dehalogenated arene in my reaction mixture, alongside some of the desired product. What causes this and how can I minimize it?

A: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[4][5] This occurs when the palladium-aryl intermediate reacts with a hydride source before it can undergo transmetalation and reductive elimination.

1. Re-evaluate Your Base:

  • Mechanism Insight: Strong bases, particularly in the presence of trace water or alcohol, can generate palladium-hydride species that lead to dehalogenation.

  • Solution: Switch to a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice for sterically hindered couplings as it is effective in promoting the reaction while minimizing dehalogenation.[3] Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

2. Temperature and Reaction Time:

  • Insight: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[4]

  • Solution: Monitor your reaction closely by TLC or GC. Once the starting material is consumed, work up the reaction promptly. If possible, try running the reaction at a lower temperature with a more active catalyst system.

3. Ligand Choice:

  • Insight: The ligand can influence the relative rates of the desired coupling pathway versus dehalogenation.

  • Solution: Using a bulky, electron-rich ligand like SPhos or XPhos can accelerate the productive catalytic cycle, outcompeting the dehalogenation pathway.

Issue 3: Reaction Stalls After Initial Conversion

Q: My reaction starts well, but then it seems to stop, leaving a mixture of starting material and product. What could be the cause?

A: Reaction stalling can be due to catalyst deactivation or issues with the transmetalation step.

1. The Critical Role of the Base and Water:

  • Mechanism Insight: The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] For solid bases like K₃PO₄, this process can be slow.

  • Solution:

    • Finely Grind Your Base: Ensure your base (e.g., K₃PO₄) is a fine powder to maximize its surface area and reactivity.

    • The "Water Trick": For reactions using anhydrous solvents with K₃PO₄, the addition of a small amount of water (a few equivalents relative to the limiting reagent) can sometimes be beneficial. Water can help to partially dissolve the base and facilitate the formation of the active boronate species. However, excessive water can lead to protodeborylation of the boronic acid.

2. The "Cesium Effect":

  • Insight: Cesium bases, such as Cs₂CO₃ and Cs₃PO₄, are often more effective than their potassium or sodium counterparts. This "cesium effect" is thought to be due to the higher solubility of cesium salts and the ability of the Cs⁺ cation to interact with the palladium catalyst, potentially lowering the activation energy of key steps.[7][8][9]

  • Solution: If your reaction is stalling with a potassium base, consider switching to the corresponding cesium base.

3. Boronic Acid Stability:

  • Insight: Boronic acids can be unstable under the reaction conditions and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom). This is particularly a problem with heteroaryl boronic acids.

  • Solution:

    • Use a slight excess of the boronic acid (1.2-1.5 equivalents).

    • Consider using a more stable boronic ester, such as a pinacol ester, which will hydrolyze in situ to the active boronic acid.

Data-Driven Catalyst and Ligand Selection

The following table provides a comparison of different ligands for a challenging Suzuki coupling of a sterically hindered aryl bromide. This data can serve as a starting point for your own optimizations.

EntryLigandSolventTemperature (°C)Time (h)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
1PPh₃Toluene11024083
2PCy₃Toluene11024097
3XPhosToluene11024046
4RuPhosToluene11024052
5S-PhosToluene11024397
6AntPhosToluene110245842
7AntPhosXylenes140126337

Data adapted from a study on the coupling of 2-bromo-1,3,5-trimethylbenzene and cyclohexylboronic acid.[3]

This data clearly illustrates the importance of ligand selection, with AntPhos providing a significant yield of the desired product where other common ligands failed. It also shows that optimizing the solvent and temperature can further improve the outcome.[3]

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling:

This protocol is a robust starting point for the coupling of a sterically hindered aryl bromide with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution in the aryl bromide).

  • Degassing: Further degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition (Often Rate-Limiting for Hindered Ar-Br) pd0->oxidative_addition Ar-Br pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl L-Pd(II)(Ar)(Ar') transmetalation->pd2_diaryl boronate Ar'-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate boronic_acid Ar'-B(OH)₂ boronic_acid->boronate reductive_elimination Reductive Elimination (Can be Slow for Hindered Biaryls) pd2_diaryl->reductive_elimination product Ar-Ar' Desired Product reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps affected by steric hindrance.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos) or NHC? start->check_ligand change_ligand Switch to a more appropriate ligand (e.g., SPhos, XPhos, AntPhos) check_ligand->change_ligand No increase_temp Increase reaction temperature (e.g., from 80°C to 110°C) check_ligand->increase_temp Yes change_ligand->increase_temp check_dehalogenation Is dehalogenation a major byproduct? increase_temp->check_dehalogenation change_base Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃) check_dehalogenation->change_base Yes check_base Is the base finely powdered? Is a small amount of water needed? check_dehalogenation->check_base No success Improved Yield change_base->success optimize_base Grind the base finely. Consider adding 1-2 eq. of water. check_base->optimize_base No consider_boronic_ester Consider using a boronic ester instead of a boronic acid. check_base->consider_boronic_ester Yes optimize_base->consider_boronic_ester consider_boronic_ester->success

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki couplings of hindered substrates.

References

  • Zhang, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Request PDF. Available at: [Link]

  • Suzuki coupling reaction of various aryl bromide with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Venkatesham, A. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Couty, F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Greenwich.
  • Ramirez, A., et al. (2024).
  • Ramirez, A., et al. (2024).
  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]

  • Zhang, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Sniecikowska, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Kinuta, H., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Dent, T. J. (n.d.).
  • (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 29, 2024, from [Link]

  • El-Remaily, M. A. A. A., et al. (2023).
  • Dent, T. (2020). 004. Exploring and Quantifying the Caesium Effect I. Compunetics.
  • A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. (2018). Quora.

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst for 3-Bromobenzenesulfonamide

Executive Summary & Core Challenge The Dual Nature of the Substrate: 3-Bromobenzenesulfonamide presents a unique paradox in palladium catalysis. The electron-withdrawing sulfonamide group ( ) at the meta position activat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Dual Nature of the Substrate: 3-Bromobenzenesulfonamide presents a unique paradox in palladium catalysis. The electron-withdrawing sulfonamide group (


) at the meta position activates the C-Br bond, theoretically facilitating the oxidative addition step. However, the Lewis-basic nitrogen and oxygen atoms, combined with the acidity of the sulfonamide protons (

), create a high risk of catalyst poisoning via stable

-coordination to the Pd(II) center.

This guide addresses the specific failure modes associated with this substrate: catalyst deactivation (Pd black formation), poor solubility, and base-mediated side reactions.

Troubleshooting & FAQs

Category A: Catalyst Deactivation & Ligand Selection

Q1: My reaction turns black and stalls after 30 minutes. Is my catalyst decomposing? A: Yes, the formation of "Pd black" indicates the aggregation of Pd(0) species, signaling catalyst death.[1] With 3-bromobenzenesulfonamide, this is often caused by the sulfonamide nitrogen displacing your phosphine ligands, forming a catalytically inactive complex that eventually collapses.

  • The Fix: Switch to sterically bulky, electron-rich ligands .

    • Recommendation: Use XPhos or SPhos (Buchwald ligands). Their biaryl backbone provides steric bulk that physically prevents the sulfonamide nitrogen from coordinating to the palladium center, while their electron-rich nature accelerates oxidative addition.

    • Alternative: Pd(dppf)Cl

      
        is a robust alternative for Suzuki couplings due to the large bite angle and strong chelation of the ferrocenyl backbone, which resists ligand displacement.
      

Q2: I am using Pd(PPh


)

but getting low yields (<40%). Should I increase the catalyst loading?
A: Increasing loading is rarely the solution for this substrate. Triphenylphosphine (PPh

) is liable to oxidation and ligand dissociation. The free sulfonamide group can compete with PPh

for the metal center.
  • The Fix: Switch to a precatalyst system that generates the active species more efficiently, such as Pd

    
    (dba)
    
    
    
    + XPhos
    (1:2 ratio). If you must use a monodentate phosphine, ensure the solvent is rigorously degassed to prevent phosphine oxidation, which exacerbates ligand displacement.
Category B: Base Selection & Acidity Management

Q3: I am using NaO


Bu as a base for a Buchwald-Hartwig amination, but the reaction is sluggish. 
A:  You are likely under-dosing your base. The sulfonamide protons are acidic (

). Strong bases like sodium tert-butoxide will deprotonate the sulfonamide before participating in the catalytic cycle.
  • The Fix: You must use at least 2.5 equivalents of base relative to the substrate (1 eq to deprotonate the sulfonamide, 1+ eq for the catalytic cycle).

  • Alternative: Switch to a weaker, inorganic base like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    in a solvent like 1,4-dioxane. These bases are often sufficient for the coupling and minimize the formation of the highly nucleophilic sulfonamide anion which can poison the catalyst.
Category C: Solubility & Solvent Systems

Q4: The substrate is not dissolving in Toluene. Can I use DMF? A: While DMF dissolves the substrate, it can coordinate to Pd at high temperatures and decompose to form amines that interfere with the reaction.

  • The Fix: Use 1,4-Dioxane or a Toluene/Water biphasic system (with 5-10% water). The sulfonamide is often more soluble in hot dioxane.

  • Advanced Tip: For Suzuki couplings, adding a phase transfer catalyst (e.g., TBAB , tetrabutylammonium bromide) in a Toluene/Water system can dramatically improve conversion by shuttling the anionic boronate species to the organic phase where the catalyst resides.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing reaction failures with this specific substrate.

TroubleshootingTree Start Start: Reaction Failure CheckColor Is there black precipitate (Pd Black)? Start->CheckColor CheckBase Is the Base strong (e.g., NaOtBu)? CheckColor->CheckBase No (Solution Clear/Brown) LigandIssue Diagnosis: Ligand Displacement Action: Switch to XPhos or Pd(dppf)Cl2 CheckColor->LigandIssue Yes CheckSolubility Is starting material still solid? CheckBase->CheckSolubility No StoichiometryIssue Diagnosis: Base Consumption Action: Increase Base to >2.5 equiv CheckBase->StoichiometryIssue Yes SolventIssue Diagnosis: Solubility Limit Action: Switch to Dioxane or add TBAB CheckSolubility->SolventIssue Yes OxidationIssue Diagnosis: O2 Poisoning Action: Degas solvent (Sparge Ar 15m) CheckSolubility->OxidationIssue No (Solution Clear but no Product)

Figure 1: Decision tree for diagnosing palladium-catalyzed reaction failures with sulfonamide substrates.

Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzenesulfonamide

Targeting >90% Conversion with minimal deactivation.

Reagents:

  • 3-Bromobenzenesulfonamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) — Chosen for resistance to N-coordination.
  • Base: K

    
    CO
    
    
    
    (2.5 equiv) — Mild base prevents excessive anion formation.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Ensures solubility of both organic halide and inorganic base.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 3-bromobenzenesulfonamide (1.0 mmol), aryl boronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.5 mmol).
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Catalyst Addition: Remove the cap briefly under a positive stream of Argon and add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (25 mg, 0.03 mmol). Reseal immediately.
    • Why add last? Minimizes Pd exposure to oxygen before the catalytic cycle begins.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check via LC-MS. If conversion stalls at 50%, add a second portion of boronic acid (0.2 equiv).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with 1N HCl (mildly acidic wash helps remove Pd residues from the basic sulfonamide nitrogen), then brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography. (Note: Sulfonamides are polar; use a gradient of DCM -> DCM:MeOH 95:5).

Data Presentation: Ligand Performance Matrix

The following table summarizes the performance of various catalytic systems specifically for electron-deficient aryl bromides containing coordinating groups (like sulfonamides).

Catalyst SystemLigand TypeYield PotentialStabilityRecommendation
Pd(PPh

)

Monodentate PhosphineLow - ModerateLowAvoid. Prone to oxidation and displacement by sulfonamide N.
Pd(dppf)Cl

Bidentate (Ferrocenyl)HighHighStandard. Excellent bite angle resists displacement. Good for Suzuki.
Pd

(dba)

+ XPhos
Dialkylbiaryl (Bulky)Very HighHighBest for Difficult Cases. Steric bulk shields Pd center. Ideal for Buchwald-Hartwig.
Pd(OAc)

+ P(

-tol)

Bulky MonodentateModerateModerateNiche. Good for Heck reactions, but less stable than XPhos.

Mechanistic Insight: The "Poisoning" Pathway

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the destructive coordination pathway.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Productive Transmetallation & Product Formation OxAdd->Productive Base + Boronic Acid Poison Catalyst Poisoning (Sulfonamide N-Coordination) OxAdd->Poison Sulfonamide Coordination Productive->Pd0 Regeneration Deactivation Pd Black (Inactive) Poison->Deactivation Ligand Loss

Figure 2: Competition between productive catalysis and sulfonamide-mediated deactivation.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide. BenchChem. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • DeVasher, R. B., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides Under Mild Conditions. Journal of Organic Chemistry, 69(23), 7919-7927.[3] Link

  • Paul, F., et al. (1994). Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic triflates. Journal of the American Chemical Society. Link

Sources

Optimization

Technical Support Center: Alternative Catalysts for Cross-Coupling with Electron-Deficient Aryl Bromides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in cross-coupling reactions with electron-deficient aryl bromides. The focus is on providing practical, field-proven insights to overcome common experimental challenges.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your cross-coupling experiments.

Low to No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling between an electron-deficient aryl bromide and an arylboronic acid using a nickel catalyst, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in nickel-catalyzed Suzuki-Miyaura couplings with electron-deficient aryl bromides can stem from several factors. Let's break down the potential causes and solutions.

  • Catalyst Activation and Deactivation: Nickel(II) precatalysts require reduction to the active Ni(0) species to initiate the catalytic cycle.[1] If this reduction is inefficient or if the active catalyst deactivates, the reaction will stall.

    • Troubleshooting:

      • Reductant: Ensure your reductant (e.g., manganese, zinc) is fresh and active. Consider increasing the equivalents of the reductant.

      • Ligand Choice: The ligand plays a crucial role in stabilizing the active Ni(0) species and facilitating the catalytic cycle. For electron-deficient aryl bromides, bulky and electron-donating ligands are often beneficial.[2] Consider screening different ligands, such as bidentate phosphines or N-heterocyclic carbenes (NHCs).

      • Atmosphere: Nickel catalysts, particularly Ni(0), are sensitive to air. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: The base is critical for the transmetalation step. An inappropriate base can lead to poor reactivity or side reactions.[3]

    • Troubleshooting:

      • Base Strength: While strong bases like alkoxides are often used, they can sometimes promote side reactions with sensitive functional groups. Consider screening a range of bases, from strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) to organic bases (e.g., DBU).[4]

      • Solubility: Ensure the base is sufficiently soluble in the reaction solvent to be effective.

  • Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP are commonly used and can be effective.[5]

      • Ethereal Solvents: Dioxane or THF can also be good choices, particularly when paired with certain ligands.

Competing Side Reactions: Hydrodehalogenation and Homocoupling

Question: My copper-catalyzed C-N coupling (Buchwald-Hartwig type) of an electron-deficient aryl bromide with a primary amine is plagued by significant amounts of the hydrodehalogenated arene and homocoupling of the aryl bromide. How can I suppress these side reactions?

Answer: Hydrodehalogenation (replacement of the bromine with a hydrogen) and homocoupling are common side reactions, especially with electron-deficient substrates. Here’s a breakdown of the causes and how to mitigate them.

  • Understanding the Cause:

    • Hydrodehalogenation: This often arises from the reaction of the aryl-metal intermediate with a hydride source in the reaction mixture. The base or solvent can sometimes act as a hydride source, particularly at elevated temperatures.

    • Homocoupling: This side reaction can be promoted by oxidative coupling of the aryl-metal intermediates or by radical pathways.

  • Troubleshooting Strategies:

    • Ligand Selection: The choice of ligand is critical in copper-catalyzed reactions. Amino acids, such as L-proline, or diamine ligands can effectively suppress side reactions by stabilizing the copper catalyst and promoting the desired C-N bond formation.[6]

    • Base Optimization: The base can be a major contributor to hydrodehalogenation.

      • Weaker Bases: Consider switching from a strong base like NaOtBu to a weaker inorganic base like K₂CO₃ or K₃PO₄.[7]

      • Careful Stoichiometry: Use the minimum effective amount of base.

    • Temperature Control: High temperatures can accelerate the rates of side reactions.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: While copper catalysts are generally more tolerant to air than palladium, performing the reaction under an inert atmosphere can help minimize oxidative side reactions.

Catalyst Poisoning and Deactivation

Question: I'm using an iron-based catalyst for a cross-coupling reaction with a substrate containing a thiol group. The reaction starts but then stops before completion. I suspect catalyst poisoning. What can I do?

Answer: Catalyst poisoning by functional groups like thiols is a significant challenge for many transition metal catalysts, including iron.

  • Mechanism of Poisoning: Sulfur-containing functional groups can strongly coordinate to the metal center, blocking the active site and preventing the catalytic cycle from proceeding.

  • Mitigation Strategies:

    • Protecting Groups: The most straightforward approach is to protect the thiol group before the cross-coupling reaction. Common protecting groups for thiols include benzyl (Bn) or tert-butyldimethylsilyl (TBDMS).

    • Ligand Design: In some cases, using a ligand that binds more strongly to the iron center than the thiol can help. However, this is often a challenging approach.

    • Alternative Catalysts: If protecting the thiol is not feasible, consider catalysts that are known to be more tolerant to sulfur-containing functional groups. Some nickel-based systems have shown better performance in this regard.[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about catalyst selection, reaction conditions, and substrate scope for cross-coupling with electron-deficient aryl bromides.

Catalyst Selection

Question: Beyond palladium, what are the main advantages of using nickel, copper, or iron catalysts for cross-coupling with electron-deficient aryl bromides?

Answer: While palladium catalysts are workhorses in cross-coupling, alternative metals offer distinct advantages, particularly for specific applications and substrate types.

CatalystKey AdvantagesConsiderations
Nickel - Cost-Effective: More abundant and less expensive than palladium.[3] - Higher Reactivity with Challenging Substrates: Can couple a wider range of electrophiles, including some aryl chlorides and fluorides.[3] - Unique Mechanistic Pathways: Can access different oxidation states (e.g., Ni(I)/Ni(III)), enabling novel transformations.[1]- Air and Moisture Sensitivity: Ni(0) species are often highly sensitive. - Toxicity: Nickel compounds are generally more toxic than palladium.
Copper - Low Cost and Toxicity: An inexpensive and relatively non-toxic metal.[9] - Excellent for Heteroatom Coupling: Particularly effective for C-N, C-O, and C-S bond formation.[6][10] - Milder Reaction Conditions: Often proceeds under milder conditions than traditional Ullmann couplings.[6]- Substrate Scope: Can have a more limited substrate scope for C-C couplings compared to palladium and nickel.[9] - Ligand Dependence: Performance is often highly dependent on the choice of ligand.
Iron - Most Abundant and Least Expensive: The most earth-abundant and cheapest of these transition metals. - Low Toxicity: Generally considered to be environmentally benign. - Unique Reactivity: Can catalyze cross-couplings via radical pathways, offering different selectivity.[11]- Mechanistic Complexity: Reaction mechanisms can be complex and less understood. - Higher Catalyst Loading: Often requires higher catalyst loadings than palladium or nickel.
Ligand and Base Selection

Question: How do I choose the right ligand and base for a given cross-coupling reaction with an electron-deficient aryl bromide?

Answer: The interplay between the ligand and base is crucial for a successful cross-coupling reaction. The optimal combination depends on the specific catalyst and coupling partners.

Ligand Selection Logic

Ligand_Selection A Start: Define Reaction Type B C-C Coupling (e.g., Suzuki, Heck) A->B C C-Heteroatom Coupling (e.g., Buchwald-Hartwig) A->C D Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) or NHCs (e.g., IPr) B->D E Nitrogen or Oxygen-based Ligands (e.g., Phenanthroline, L-Proline, Diamines) C->E F Rationale: Promote reductive elimination and stabilize low-valent metal. D->F G Rationale: Facilitate heteroatom coordination and reductive elimination. E->G

Caption: Ligand selection decision tree.

Base Selection Strategy

The primary role of the base is to facilitate the transmetalation step (in Suzuki-type reactions) or deprotonate the nucleophile (in Heck or Buchwald-Hartwig reactions).

  • For Suzuki-Miyaura reactions:

    • Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are widely used. K₃PO₄ is often a good starting point for challenging couplings.[3]

    • Organic bases such as triethylamine (Et₃N) or DBU can also be effective, particularly in Heck reactions.[12]

  • For Buchwald-Hartwig aminations:

    • Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common.

    • For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be advantageous to minimize side reactions.[7]

Photoredox Catalysis

Question: I've heard about using photoredox catalysis in conjunction with nickel for these couplings. When is this approach beneficial?

Answer: Dual photoredox/nickel catalysis is a powerful strategy that can enable challenging cross-couplings under exceptionally mild conditions.

  • How it Works: A photocatalyst absorbs light and initiates a single-electron transfer (SET) process. This can facilitate the generation of radical intermediates or access unusual oxidation states of the nickel catalyst, opening up new reaction pathways.

  • Key Advantages:

    • Mild Reaction Conditions: Often proceed at room temperature, which is beneficial for thermally sensitive substrates.[13]

    • Improved Functional Group Tolerance: The mild conditions can lead to better compatibility with a wider range of functional groups.[13]

    • Activation of Challenging Substrates: This approach can be effective for coupling unactivated alkyl halides or even aryl chlorides, which are often difficult substrates for traditional cross-coupling methods.[14][15]

Simplified Photoredox/Nickel Catalytic Cycle

Photoredox_Nickel_Cycle cluster_photo Photocatalytic Cycle cluster_nickel Nickel Catalytic Cycle PC PC* Ni_II Ar-Ni(II)-X Ni_I Ar-Ni(I) Ni_II->Ni_I SET from PC* Ni_III Ar-Ni(III)-Nu Ni_I->Ni_III + Nu-Radical Product Ar-Nu Ni_III->Product Reductive Elimination PC_ground PC PC_ground->PC light (hν)

Caption: Simplified photoredox/nickel cycle.

Section 3: Experimental Protocols

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide with an arylboronic acid using a nickel catalyst.

Materials:

  • Electron-deficient aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • NiCl₂(dme) (0.05 mmol, 5 mol%)

  • Ligand (e.g., triphenylphosphine, 0.10 mmol, 10 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, NiCl₂(dme), ligand, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Copper-Catalyzed C-N Coupling

This protocol is a general procedure for the coupling of an electron-deficient aryl bromide with a primary or secondary amine using a copper catalyst.

Materials:

  • Electron-deficient aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • Ligand (e.g., L-proline, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMSO, 3 mL)

Procedure:

  • To a reaction vial, add the aryl bromide, CuI, L-proline, and K₂CO₃.

  • Seal the vial and add the anhydrous DMSO followed by the amine via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-90 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

References

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.). Retrieved from [Link]

  • Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - RSC Advances (RSC Publishing). (2022). Retrieved from [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - PMC - NIH. (2022). Retrieved from [Link]

  • Ligand-Controlled Nickel-Catalyzed Reductive Relay Cross-Coupling of Alkyl Bromides and Aryl Bromides | ACS Catalysis. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (n.d.). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved from [Link]

  • Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. (2020). Retrieved from [Link]

  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols | Organic Letters - ACS Publications. (2026). Retrieved from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014). Retrieved from [Link]

  • Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated - American Chemical Society. (2026). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. (2003). Retrieved from [Link]

  • Solvent effect in copper-catalyzed coupling reactions | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (n.d.). Retrieved from [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au - ACS Publications. (2025). Retrieved from [Link]

  • Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication | Organometallics - ACS Publications. (2021). Retrieved from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008). Retrieved from [Link]

  • Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids - ResearchGate. (2025). Retrieved from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Iron-Catalyzed Enantioselective Multicomponent Cross-Couplings of α-Boryl Radicals | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni - Macmillan Group - Princeton University. (2020). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]

  • Light‐Promoted C–N Coupling of Aryl Halides with Nitroarenes - ResearchGate. (2020). Retrieved from [Link]

  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube. (2025). Retrieved from [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.). Retrieved from [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Catalyzed C–P Coupling of Diarylphosphines with Aryl Halides: A Combined Solvent and Ancillary Ligand Effect on the Identity of Active Catalyst and Reaction Mechanism | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

  • Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. (n.d.). Retrieved from [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - ResearchGate. (2023). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]

  • Trends in Cu-Catalyzed Ar-Xs Transformations with Amines - Encyclopedia.pub. (2022). Retrieved from [Link]

  • Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles - American Chemical Society. (2026). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Sulfur-Rich Chemistries

Operator: Senior Application Scientist Ticket ID: S-CAT-001 Status: Open Subject: Troubleshooting & Mitigation of Catalyst Deactivation by Sulfur Compounds Introduction: The "Silent Killer" of Catalysis Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Operator: Senior Application Scientist Ticket ID: S-CAT-001 Status: Open Subject: Troubleshooting & Mitigation of Catalyst Deactivation by Sulfur Compounds

Introduction: The "Silent Killer" of Catalysis

Welcome to the Technical Support Center. If you are reading this, you are likely facing a stalled reaction, inexplicable low yields, or a "dead" catalyst in a transformation involving thiophenes, thiazoles, thiols, or thioethers.

Sulfur is a spectator poison . It possesses lone pairs in


 or 

orbitals that bind irreversibly to the empty

-orbitals of transition metals (Pd, Pt, Ni, Rh). This formation of a metal-sulfur (

) bond is often thermodynamically stronger than the binding of your substrate (olefin, aryl halide), effectively "capping" the active sites.

This guide is not a textbook; it is a troubleshooting manual designed to get your reaction back online.

Module 1: Diagnostic Hub (Troubleshooting Q&A)

Q1: My hydrogenation reaction started fast but stopped at 30% conversion. Adding more catalyst didn't help. Is this sulfur poisoning?

Diagnosis: Highly likely. This "fast start, sudden death" profile is classic poisoning.

  • Mechanism: The catalyst surface initially has enough active sites (

    
     ) to turnover the substrate. However, trace sulfur impurities (often thiols or H
    
    
    
    S from starting material degradation) accumulate on the surface. Unlike the substrate, they do not desorb.
  • Verification (The Spike Test):

    • Run a standard reaction with a "clean" model substrate (e.g., styrene or chlorobenzene) known to work well.

    • Run a second vial with the model substrate + 10 mol% of your suspect sulfur-containing substrate .

    • Result: If the second vial fails or stalls significantly compared to the first, your substrate is the poison source.

Q2: How do I know if my starting material contains active sulfur impurities (like H S or free thiols)?

Protocol: Lead Acetate Paper Test (The "Canary in the Coal Mine") Before risking expensive Pd/C, perform this cheap, high-sensitivity test (detection limit ~5 ppm).

  • Prepare Sample: Dissolve 50 mg of your substrate in 1 mL of solvent (methanol or water) in a vial. Acidify slightly with 1 drop of HCl to liberate volatile H

    
    S if present.
    
  • Test: Moisten a strip of Lead Acetate Test Paper with distilled water.

  • Expose: Suspend the paper in the headspace of the vial (do not dip in liquid) and cap it. Heat gently (40°C) for 10 minutes.

  • Readout:

    • White: Clean.

    • Brown/Black: H

      
      S present (formation of PbS). Purification required. 
      

Module 2: Catalyst Selection & Optimization

Q3: I must hydrogenate a nitro group in the presence of a thiophene ring. Pd/C dies immediately. What now?

Solution: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why? Unsulfided Pd or Pt has a high affinity for sulfur. Pt(S)/C is "pre-poisoned" with sulfur in a controlled manner. This occupies the highest-energy binding sites that would otherwise irreversibly bind your thiophene, while leaving lower-energy sites available for H

    
     activation and nitro reduction.
    
  • Trade-off: Activity is lower than Pd/C, so you may need higher loading (5-10 wt%) or pressure (5-10 bar).

Q4: My Suzuki coupling with a thiazole boronic acid is failing. Which ligand should I use?

Solution: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands) or NHCs .

  • Recommendation: XPhos , SPhos , or RuPhos .

  • Mechanism: These ligands are massive. They create a "steric umbrella" around the Pd center. The small, linear sulfur atom cannot penetrate this shield to poison the metal, but the catalytic cycle (Oxidative Addition/Reductive Elimination) can still proceed.

  • Alternative: PEPPSI-IPr (NHC catalyst). The strong

    
    -donating carbene ligand binds tighter to Pd than the sulfur impurity does.
    
Data Summary: Catalyst Selection Matrix
Reaction TypeSubstrate RiskRecommended Catalyst SystemMechanism of Resistance
Hydrogenation Thiophene/ThiazolePt(S)/C (Sulfided Pt)Pre-sulfidation blocks irreversible poisoning sites.
Hydrogenation Free Thiol/SulfideRaney Ni (High Loading)"Sacrificial" surface area; Ni acts as its own scavenger.
Suzuki/Buchwald S-HeterocyclePd-XPhos or Pd-SPhos Steric bulk prevents S-coordination to Pd.
Heck/Sonogashira S-containingPd(OAc)

+ P(

-Bu)

High electron density on Pd repels electrophilic S-species.

Module 3: Mitigation & Purification Protocols

Q5: The Lead Acetate test was positive. How do I clean my starting material?

Protocol: Copper Scavenging (The "Pre-Wash") Copper has an extremely high affinity for sulfur. Use this before adding your precious metal catalyst.

  • Dissolve: Dissolve crude substrate in a non-coordinating solvent (THF, Toluene).

  • Add Scavenger: Add Copper(0) Powder (activated with dilute HCl then washed) or CuTC (Copper(I)-thiophene-2-carboxylate) at 5-10 wt% relative to substrate.

  • Incubate: Stir vigorously at RT for 30-60 mins.

  • Filter: Pass through a pad of Celite to remove the copper-sulfur complex.

  • Re-Test: Repeat Lead Acetate test. If clear, proceed to catalysis.

Q6: Can I just add a scavenger into the reaction pot?

Answer: Yes, but choose carefully.

  • Zinc Additive: Adding 10-20 mol% Zn(OAc)

    
      or metallic Zn dust  can act as a "sacrificial sink" for sulfur, protecting the Pd.
    
  • Warning: Do not use strong chelators (like thiol-based scavengers) during the reaction, as they will strip the ligand from your catalyst.

Module 4: Visualizations

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled / Low Yield CheckProfile Check Reaction Profile: Fast start then stop? Start->CheckProfile SpikeTest Perform Spike Test (Add S-substrate to model rxn) CheckProfile->SpikeTest IsPoison Is Model Rxn Inhibited? SpikeTest->IsPoison YesPoison Confirmed: Catalyst Poisoning IsPoison->YesPoison Yes NoPoison Issue is likely Kinetic/Steric (Not Sulfur) IsPoison->NoPoison No Mitigation Mitigation Strategy YesPoison->Mitigation CleanFeed 1. Feed Purification (Cu Scavenging / Recrystallization) Mitigation->CleanFeed ChangeCat 2. Change Catalyst System (Pt(S)/C or Bulky Ligands) Mitigation->ChangeCat Sacrificial 3. Add Sacrificial Metal (Zn dust, Cu additives) Mitigation->Sacrificial

Caption: Step-by-step diagnostic workflow to confirm sulfur poisoning and select the appropriate remediation strategy.

Diagram 2: Mechanism of Resistance (Steric Shielding)

Mechanism Pd_Poisoned Pd (Poisoned) No Ligand S_Atom S-Poison S_Atom->Pd_Poisoned Strong Adsorption (Blocks Active Site) Pd_Active Pd (Active) Bulky Ligand S_Atom->Pd_Active Blocked by Steric Bulk Ligand Buchwald Ligand (Steric Shield) Ligand->Pd_Active Coordinated Substrate Substrate (Ar-X) Substrate->Pd_Active Access Granted (Catalysis Proceeds)

Caption: Comparison of a naked metal center vulnerable to sulfur poisoning versus a ligand-protected center allowing substrate access.

References

  • DCL Inc. "Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions." DCL International, 2025. Link

  • American Chemical Society. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." Journal of the American Chemical Society, 2016. Link

  • Intertek. "Catalyst Poisoning Testing and Analysis."[1] Intertek Group plc, 2025. Link

  • Canadian Conservation Institute. "How to Test For Sulfur in Materials Using Lead Acetate Test Paper." Government of Canada, 2018. Link

  • Merichem Technologies. "Regenerable H2S Scavenger and Liquid Redox Processes." Merichem, 2021.[2] Link

  • Royal Society of Chemistry. "Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging." Catalysis Science & Technology, 2023. Link

  • Sigma-Aldrich. "Hydrogen Sulfide Test Strips (Lead Acetate) Protocol." MilliporeSigma, 2025. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Substituted Benzenesulfonamides

< For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of crystallographic approaches for the structural confirmation of substituted benzenesulfonamides. A...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of crystallographic approaches for the structural confirmation of substituted benzenesulfonamides. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower your research and development endeavors. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system grounded in authoritative scientific principles.

The Critical Role of Structural Confirmation for Benzenesulfonamides

Substituted benzenesulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their therapeutic potential is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1][4] X-ray crystallography stands as the gold standard for unambiguously determining the solid-state atomic arrangement of these molecules, providing crucial insights into:

  • Conformational Analysis: Understanding the spatial orientation of the substituent groups on the benzene ring and the sulfonamide moiety.[1]

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[1][3]

  • Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.[5]

Crystallization Strategies: A Comparative Overview

The journey to a high-quality crystal structure begins with the successful growth of single crystals suitable for X-ray diffraction. The choice of crystallization method is paramount and often requires empirical screening of various solvents and conditions.

Crystallization MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[1]Simple to set up; can produce large, well-defined crystals.Can be slow; not all compounds are stable for extended periods in solution.Thermally stable compounds with moderate solubility.
Vapor Diffusion (Hanging Drop & Sitting Drop) A drop containing the compound, precipitant, and buffer is equilibrated against a larger reservoir of the precipitant solution.[6] Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the compound and precipitant, leading to crystallization.Requires very small amounts of sample; allows for screening of a wide range of conditions.[6]Can be sensitive to vibrations and temperature fluctuations; setting up drops requires some skill.Protein crystallography and sparingly soluble small molecules.
Cooling Crystallization A saturated solution of the compound at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization.[7]Relatively fast; can be used for compounds with temperature-dependent solubility.May lead to the formation of smaller or less-ordered crystals if cooling is too rapid.Compounds with a significant positive temperature coefficient of solubility.
Solvent/Anti-Solvent Diffusion A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.Can be effective for compounds that are difficult to crystallize by other methods.The interface between the two solvents can be a source of nucleation, sometimes leading to a large number of small crystals.Compounds that are highly soluble in one solvent and poorly soluble in another.
Experimental Causality in Crystallization

The selection of a crystallization strategy is not arbitrary. For instance, slow evaporation is often a good starting point due to its simplicity. However, for sensitive biomolecules or complexes, such as a benzenesulfonamide bound to its target protein like carbonic anhydrase, the hanging drop vapor diffusion method is preferred as it requires minimal sample and allows for precise control over the crystallization conditions.[6][8] Cooling crystallization is particularly effective for many organic compounds, including some benzenesulfonamide derivatives, where solubility is strongly influenced by temperature.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for obtaining and analyzing single-crystal X-ray diffraction data for a substituted benzenesulfonamide.

Step 1: Crystal Mounting
  • Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Carefully mount the crystal on a cryoloop or a glass fiber. For data collection at low temperatures (cryo-conditions), the crystal is typically flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

Step 2: Data Collection
  • Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The strategy (e.g., omega scans) is designed to capture a complete and redundant dataset.

Step 3: Data Processing and Structure Solution
  • Integration and Scaling: The diffraction spots on the images are integrated to determine their intensities. These intensities are then scaled and merged to produce a unique set of reflection data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[9]

Interpreting the Crystallographic Data: A Case Study Approach

The final output of an X-ray crystallography experiment is a detailed model of the crystal structure. Key parameters to analyze include:

  • Unit Cell Dimensions and Space Group: These define the basic repeating unit of the crystal and its symmetry.

  • Atomic Coordinates and Displacement Parameters: These describe the position and thermal motion of each atom in the unit cell.

  • Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide insights into the molecular conformation.[1]

  • Intermolecular Interactions: Analysis of short contacts between molecules reveals hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal lattice.[1]

Comparative Data for Substituted Benzenesulfonamides

The following table presents a comparison of crystallographic data for two exemplary substituted benzenesulfonamides, highlighting the influence of different substituents on their crystal packing.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(E)-N-(2-styrylphenyl)benzenesulfonamideC20H17NO2SMonoclinicP21/cN—H···O hydrogen bonds, C—H···π interactions[10]
N-(2-iodophenyl)benzenesulfonamideC12H10INO2SMonoclinicP21/nN—H···O hydrogen bonds forming chains[11]

As the data illustrates, even seemingly minor changes in the substituent can lead to different crystal packing arrangements, which can have implications for the compound's physical properties, such as solubility and melting point.

Advanced Analysis: Hirshfeld Surface Analysis

To gain a deeper understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis can be employed.[1][3] This technique maps the electron distribution around a molecule in a crystal, providing a visual representation of the intermolecular contacts. The different colors on the Hirshfeld surface highlight regions of close contact, with red indicating shorter contacts (stronger interactions) and blue indicating longer contacts.[3] This analysis allows for a quantitative breakdown of the contributions of different types of interactions to the overall crystal stability.[1][3]

Visualization of the Crystallographic Workflow

The process of X-ray crystallography can be visualized as a logical workflow, from sample preparation to final structure analysis.

workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Determination & Analysis Crystallization Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) Screening Screening of Conditions (Solvents, Temperature, pH) Crystallization->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Integration & Scaling Data_Collection->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis (Geometric Parameters, Intermolecular Interactions) Refinement->Validation Hirshfeld Hirshfeld Surface Analysis Validation->Hirshfeld

Caption: Workflow for X-ray Crystallography of Substituted Benzenesulfonamides.

Conclusion and Future Directions

X-ray crystallography is an indispensable tool for the structural confirmation of substituted benzenesulfonamides, providing unparalleled insights into their molecular architecture and intermolecular interactions. A thorough understanding of the various crystallization techniques and the crystallographic workflow is essential for obtaining high-quality structural data. Advanced analytical methods, such as Hirshfeld surface analysis, further enhance our understanding of the forces that govern crystal packing.

The structural information gleaned from these studies is not merely academic; it is a critical component of modern drug discovery. By elucidating the precise three-dimensional structure of benzenesulfonamide derivatives, researchers can make more informed decisions in the design and optimization of new therapeutic agents with improved efficacy and selectivity. Future work in this area will likely involve the increasing use of high-throughput crystallization screening methods and the integration of crystallographic data with computational modeling to accelerate the drug development pipeline.

References

  • Martinez-Acosta, J. L., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 29(11), 2539. [Link]

  • Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Retrieved from [Link]

  • Google Patents. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. US20050032889A1.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Khan, I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. [Link]

  • ITWG. (2016). ON POWDER X-RAY DIFFRACTION (XRD)—GENERAL OVERVIEW. [Link]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172036. [Link]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172036. [Link]

  • Manikandan, K., et al. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–169. [Link]

  • Ghorbani, M., et al. (2018). Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. European Journal of Medicinal Chemistry, 155, 473-483. [Link]

  • Kazokaitė, J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1667–1679. [Link]

  • Wang, X., et al. (2022). Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-764. [Link]

  • ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. [Link]

  • IUCr. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 415-421. [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ChemRxiv. (2024). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. [Link]

  • Nocentini, A., et al. (2018). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 23(11), 2991. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

  • Astakhova, T. V., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Journal of Molecular Structure, 1309, 138222. [Link]

  • Bua, S., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1012-1016. [Link]

  • Journal of Medicinal Chemistry. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. [Link]

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Comparative

Benchmarking Sulfonamide Potency: A Comparative Analysis of Antibacterial and Enzymatic Inhibition Profiles

Introduction The sulfonamide pharmacophore ( ) remains a cornerstone of medicinal chemistry due to its versatile binding geometry. While historically defined by the antibacterial "sulfa drugs" that revolutionized medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide pharmacophore (


) remains a cornerstone of medicinal chemistry due to its versatile binding geometry. While historically defined by the antibacterial "sulfa drugs" that revolutionized medicine in the 1930s, the scaffold has evolved into a privileged structure for targeting zinc-metalloenzymes, particularly Carbonic Anhydrases (CAs).

This guide provides a comparative technical analysis of sulfonamide analogs across two distinct biological activities: folate pathway inhibition (antibacterial) and carbonic anhydrase inhibition (diuretic/anticancer) . We prioritize experimental reproducibility, focusing on


-substitution effects on potency (

modulation) and providing self-validating protocols for benchmarking these compounds.

Part 1: The Antibacterial Scaffold (DHPS Inhibition)

Mechanism of Action

Sulfonamides act as competitive antimetabolites of para-aminobenzoic acid (PABA). They bind to the active site of dihydropteroate synthase (DHPS) , preventing the formation of dihydropteroic acid, a precursor to folate.[1] This pathway is absent in mammals (who uptake dietary folate), providing the basis for selective toxicity.

Pathway Visualization

The following diagram illustrates the competitive inhibition point within the bacterial folate synthesis pathway.

FolatePathway PABA PABA (Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Binding Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Enzymes

Figure 1: Competitive inhibition of DHPS by sulfonamides blocks the incorporation of PABA into dihydropteroic acid.

Comparative Data: -Substitution Effects

The biological activity of sulfonamides is strictly governed by the acidity of the


-proton. Maximal activity occurs when the drug's 

approximates physiological pH (6.0–7.4), allowing the molecule to exist in its ionized form, which mimics the PABA carboxylate anion.

Table 1: Comparative Antibacterial Potency of Key Analogs

AnalogStructure (

-R)

MIC Range (E. coli WT)Half-Life (

)
Clinical Status
Sulfanilamide -H10.4>128

8-10 hObsolete (Low potency)
Sulfadiazine Pyrimidine6.54 – 16

10-17 hActive (Toxoplasmosis)
Sulfamethoxazole 5-Methylisoxazole5.78 – 32

10 hGold Standard (w/ TMP)
Sulfisoxazole 3,4-Dimethylisoxazole5.016 – 64

6 hActive (Pediatrics)

Note: MIC values refer to sensitive wild-type (WT) strains. Acquired resistance (DHPS mutations) significantly elevates these values.

Protocol: Broth Microdilution for MIC Determination

Standard: CLSI M07 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC) of sulfonamide analogs against E. coli (ATCC 25922).

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

    • Critical Control: Media must be thymidine-free . Exogenous thymidine bypasses the folate blockade, causing false resistance. Treat media with thymidine phosphorylase if purity is unknown.

  • Inoculum: 0.5 McFarland Standard (

    
    ).
    

Workflow:

  • Stock Prep: Dissolve sulfonamide in DMSO (high concentration) then dilute in water. Final DMSO in assay must be <1%.

  • Plate Setup: Dispense 100

    
     CAMHB into 96-well plates. Perform serial 2-fold dilutions of the drug (Range: 0.25 – 128 
    
    
    
    ).
  • Inoculation: Dilute 0.5 McFarland suspension 1:150 in CAMHB. Add 100

    
     to each well (Final: 
    
    
    
    ).
  • Incubation: 35°C ambient air for 16–20 hours.

  • Readout: The MIC is the lowest concentration completely inhibiting visible growth.

Part 2: The Zinc-Binding Warhead (Carbonic Anhydrase Inhibition)

Mechanism of Action

Beyond bacteria, the unsubstituted sulfonamide group (


) acts as a zinc-binding group (ZBG). It coordinates directly to the 

ion in the active site of Carbonic Anhydrase (CA), displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.
Comparative Data: Isoform Selectivity

Modern drug development focuses on selectivity between the ubiquitous cytosolic isoform (hCA II) and tumor-associated transmembrane isoforms (hCA IX/XII).

Table 2: Inhibition Constants (


) of Sulfonamide CA Inhibitors 
CompoundTarget Class

(hCA I)

(hCA II)

(hCA IX)
Application
Acetazolamide (AZA) Pan-inhibitor250 nM12 nM25 nMGlaucoma / Diuretic
Methazolamide Pan-inhibitor50 nM14 nM27 nMGlaucoma (Lower renal clearance)
SLC-0111 Tumor-selective>5000 nM>100 nM45 nMPhase Ib/II Anticancer (Hypoxic tumors)
Protocol: Esterase Activity Assay (Kinetic Benchmarking)

Method: Verpoorte & Cook Modification

Objective: Quantify


/

of sulfonamide analogs using the esterase activity of CA (hydrolysis of p-nitrophenyl acetate).

Workflow Visualization:

CA_Assay Step1 Substrate Prep 3 mM p-Nitrophenyl Acetate (p-NPA) in Acetone (Freshly made) Step3 Reaction Start Add p-NPA to Enzyme Mix (Final Vol: 1.0 mL) Step1->Step3 Step2 Enzyme Mix Purified hCA II + Buffer (Tris-SO4, pH 7.6) + Sulfonamide Analog (Var. Conc.) Step2->Step3 Step4 Kinetic Read Absorbance @ 348 nm (Isosbestic point of p-NP) Step3->Step4 Step5 Data Analysis Calculate Initial Velocity (V0) Plot % Inhibition vs Log[I] Step4->Step5

Figure 2: Workflow for the colorimetric determination of Carbonic Anhydrase inhibition kinetics.

Critical Technical Notes:

  • Non-Physiological Reaction: While CA's natural substrate is

    
    , the esterase assay is preferred for high-throughput screening due to easier spectrophotometric monitoring.
    
  • Solubility: Sulfonamides have poor water solubility at neutral pH. Ensure stock solutions are in DMSO, but keep final DMSO <5% to prevent enzyme denaturation.

  • Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes before adding substrate to allow equilibrium binding of the slow-onset inhibitors.

Part 3: Structural-Activity Relationship (SAR) Insights

The divergence in biological activity between the two classes relies on specific structural modifications:

  • Antibacterial Optimization: Requires a free

    
    -amino group (for PABA mimicry) and an electron-withdrawing heterocyclic ring at 
    
    
    
    . The electron withdrawal stabilizes the negative charge on the nitrogen, lowering the
    
    
    to the physiological range (6.0–7.0), maximizing cell permeation and DHPS affinity.
  • CA Inhibition Optimization: Requires an unsubstituted sulfonamide (

    
    ) or specific substitution that allows the nitrogen to remain coordinated to Zinc. Bulky "tail" groups are added to the scaffold to interact with the hydrophobic and hydrophilic halves of the CA active site, conferring isoform selectivity (e.g., SLC-0111's ureido tail targets the extracellular active site of hCA IX).
    

References

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action.[3][4][5][6][7][8] Journal of Pharmaceutical Sciences, 57(9), 1455–1478. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003–1013. Link

  • Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as carbonic anhydrase inhibitors: A new mechanism of action for old drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 412–418. Link

Sources

Validation

Benchmarking the yield of 3-Bromo-N,N,5-trimethylbenzenesulfonamide synthesis protocols

An Expert Guide to the Synthetic Yields of 3-Bromo-N,N,5-trimethylbenzenesulfonamide: A Comparative Benchmarking Study For research, development, and scaling of novel chemical entities, the efficiency and reliability of...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Synthetic Yields of 3-Bromo-N,N,5-trimethylbenzenesulfonamide: A Comparative Benchmarking Study

For research, development, and scaling of novel chemical entities, the efficiency and reliability of a synthetic protocol are paramount. This guide provides an in-depth comparison of two plausible synthetic routes for 3-Bromo-N,N,5-trimethylbenzenesulfonamide, a bespoke sulfonamide derivative. As no standard protocols are publicly documented for this specific molecule, this guide synthesizes established, peer-reviewed chemical transformations into two distinct, logical workflows. We will dissect each protocol, providing a rationale for the chosen reactions, a detailed step-by-step methodology, and a critical evaluation of expected yields and potential challenges.

This analysis is designed for professionals in chemical research and drug development, offering a predictive framework to inform synthetic strategy, resource allocation, and timeline management for the procurement of this target compound.

Synopsis of Synthetic Strategies

Two primary retrosynthetic pathways are proposed and evaluated, starting from commercially available precursors:

  • Protocol A: The Aniline Route. This is a highly regioselective, linear synthesis commencing from 3-bromo-5-methylaniline. Its directness is predicted to favor a higher overall yield and purity.

  • Protocol B: The Sulfonation Route. This pathway begins with the more common starting material, m-bromotoluene. However, it introduces a critical challenge in controlling the regioselectivity of the sulfonation step, which is anticipated to impact the isolated yield significantly.

Protocol A: The Aniline Route (From 3-Bromo-5-methylaniline)

Principle and Rationale

This protocol represents the most direct and controlled approach. By starting with 3-bromo-5-methylaniline, the desired substitution pattern of the benzene ring is already established. The synthesis leverages the Sandmeyer reaction, a robust and well-documented method for converting an arylamine into a sulfonyl chloride via a diazonium salt intermediate. This intermediate is then reacted with dimethylamine to furnish the final sulfonamide. The predetermined arrangement of substituents circumvents the issue of isomeric byproduct formation, a common challenge in aromatic chemistry.

Experimental Protocol

Step 1: Diazotization of 3-Bromo-5-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-bromo-5-methylaniline (1.0 eq) to a solution of concentrated hydrochloric acid (3.0 eq) in water.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfonylation (Sandmeyer Reaction)

  • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid.

  • Add copper(I) chloride (0.1 eq) to this solution and cool it to 10-15 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture onto crushed ice. The crude 3-bromo-5-methylbenzenesulfonyl chloride will precipitate as a solid or oil.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

Step 3: Amination with Dimethylamine

  • Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of a 40% aqueous solution of dimethylamine (3.0-4.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the sulfonyl chloride.

  • Upon completion, remove the THF under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-Bromo-N,N,5-trimethylbenzenesulfonamide.

Reaction Workflow

Protocol_A cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Amination A 3-Bromo-5-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 3-Bromo-5-methyl- benzenesulfonyl Chloride B->C  SO₂, CuCl  10-15 °C D 3-Bromo-N,N,5-trimethyl- benzenesulfonamide C->D  (CH₃)₂NH (aq)  0 °C to RT

Workflow for Protocol A starting from 3-bromo-5-methylaniline.
Discussion

The primary advantage of Protocol A is its high degree of regiochemical control, which should translate to a cleaner reaction profile and a higher isolated yield of the desired product. The main potential drawback is the commercial availability and cost of the starting material, 3-bromo-5-methylaniline, which is less common than simple halo-toluenes.

Protocol B: The Sulfonation Route (From m-Bromotoluene)

Principle and Rationale

This protocol begins with the more readily available and cost-effective starting material, m-bromotoluene. The key transformation is the electrophilic aromatic sulfonation of the benzene ring. However, this step presents a significant challenge. In m-bromotoluene, both the bromo and methyl substituents are ortho-, para-directing groups. This leads to the formation of a mixture of constitutional isomers, primarily 5-bromo-3-methylbenzenesulfonic acid (the desired precursor) and 3-bromo-4-methylbenzenesulfonic acid. The subsequent separation of these isomers is essential but can be difficult, leading to a lower effective yield.

Experimental Protocol

Step 1: Sulfonation of m-Bromotoluene

  • In a flask equipped with a stirrer and dropping funnel, add m-bromotoluene (1.0 eq).

  • Cool the flask to 0 °C.

  • Slowly add fuming sulfuric acid (20% SO₃, 2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by an appropriate method (e.g., quenching a small aliquot and analyzing by NMR).

  • Carefully pour the reaction mixture onto a large amount of crushed ice.

  • The resulting sulfonic acid mixture may precipitate. At this stage, a difficult fractional crystallization or chromatographic separation would be required to isolate the desired 5-bromo-3-methylbenzenesulfonic acid isomer.

Step 2: Conversion to Sulfonyl Chloride

  • To the isolated 5-bromo-3-methylbenzenesulfonic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture under reflux (typically around 80 °C) for 2-4 hours, until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure. The residue is the crude 5-bromo-3-methylbenzenesulfonyl chloride.

Step 3: Amination with Dimethylamine

  • Dissolve the crude 5-bromo-3-methylbenzenesulfonyl chloride in a suitable solvent (e.g., THF).

  • Cool the solution to 0 °C and add an excess of 40% aqueous dimethylamine (3.0-4.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work up the reaction as described in Protocol A, Step 3.

  • Purify the final product by column chromatography or recrystallization.

Reaction Workflow

Protocol_B cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A m-Bromotoluene B Isomeric Mixture of Sulfonic Acids A->B  Fuming H₂SO₄  0 °C to RT C 5-Bromo-3-methyl- benzenesulfonic Acid B->C  Separation  (e.g., Crystallization) D 5-Bromo-3-methyl- benzenesulfonyl Chloride C->D  SOCl₂, DMF (cat.)  Reflux E 3-Bromo-N,N,5-trimethyl- benzenesulfonamide D->E  (CH₃)₂NH (aq)  0 °C to RT

Workflow for Protocol B involving a challenging sulfonation step.
Discussion

The primary advantage of Protocol B is the low cost and high availability of its starting material, m-bromotoluene. However, this is offset by the critical drawback of poor regioselectivity in the sulfonation step. The formation of multiple isomers necessitates a challenging and potentially low-yielding purification step, which will substantially decrease the overall yield of the final product.

Comparative Analysis and Yield Benchmarking

ParameterProtocol A: The Aniline RouteProtocol B: The Sulfonation RouteRationale & Justification
Starting Material 3-Bromo-5-methylanilinem-BromotolueneProtocol B's starting material is more common and economical.
Number of Steps 3 (linear)3 (linear, but with a complex separation)The number of synthetic transformations is identical.
Regiocontrol ExcellentPoorProtocol A's starting material dictates the final substitution pattern. Protocol B's sulfonation step yields isomeric mixtures.
Key Challenge Availability/cost of starting material.Separation of sulfonic acid isomers.The challenge in Protocol B directly impacts yield and purity, making it a more significant hurdle.
Predicted Overall Yield Moderate to High (Est. 40-60%)Low (Est. 10-25%)The yield for Protocol B is heavily penalized by the expected difficulty in isolating the correct isomer from the sulfonation mixture.
Purification Ease Relatively straightforwardDifficultProtocol A should yield a cleaner crude product. Protocol B requires intensive purification early in the sequence.

Conclusion and Recommendation

Based on this comparative analysis, Protocol A (The Aniline Route) is the highly recommended synthetic strategy for obtaining 3-Bromo-N,N,5-trimethylbenzenesulfonamide with a predictable and efficient outcome. Its superior control over regiochemistry is a decisive factor that is expected to result in a significantly higher overall yield and a more straightforward purification process.

While Protocol B (The Sulfonation Route) may appear attractive due to the accessibility of its starting material, the formidable challenge of separating the isomeric sulfonic acid intermediates makes it a less viable and more resource-intensive option. The anticipated low yield would likely negate any initial cost savings on the starting material. For researchers requiring reliable and efficient access to the target compound, the investment in the more specialized starting material for Protocol A is well justified.

References

  • Moody, C. J., & Rees, C. W. (1984). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Comparative

A Senior Application Scientist's Guide to the Purification of Sulfonamide Products

Introduction: The Imperative for Purity in Sulfonamide Synthesis Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with their applications extending into various therapeutic areas. The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Sulfonamide Synthesis

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with their applications extending into various therapeutic areas. The synthesis of these compounds, while well-established, invariably produces a crude product containing unreacted starting materials, by-products, and other process-related impurities.[1] In the realm of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Conference on Harmonisation (ICH) guidelines, impose stringent limits on impurities in drug substances.[2] Impurities can be pharmacologically active, toxic, or interfere with the stability and bioavailability of the final drug product, making their removal a non-negotiable step in the manufacturing process.[2]

This guide provides an in-depth comparison of the most effective and commonly employed techniques for purifying sulfonamide products. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles of each method, discuss the causality behind critical experimental choices, and present comparative data to empower researchers in selecting the optimal strategy for their specific application, whether it be for lab-scale research or process-scale development.

Recrystallization: The Classic Approach to Crystalline Solids

Recrystallization is often the first-line purification technique for sulfonamides, leveraging their inherently crystalline nature.[3] The principle is elegant in its simplicity: a compound's solubility in a given solvent increases with temperature. By dissolving the impure sulfonamide in a suitable hot solvent to create a saturated solution and then allowing it to cool, the sulfonamide's solubility decreases, forcing it to crystallize out of the solution while the impurities, being present in lower concentrations, remain dissolved in the cold mother liquor.

Expertise in Action: Why It Works

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should dissolve the sulfonamide sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures or completely insoluble. For many sulfonamides, mixed solvent systems, such as ethanol-water or isopropanol-water, provide the necessary polarity range to achieve this differential solubility.[4]

Experimental Protocol: Recrystallization of a Crude Sulfonamide
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Using excessive solvent is a common error that significantly reduces the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step requires pre-heated glassware to prevent premature crystallization.[4]

  • Cooling & Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal precipitation.[4]

  • Isolation: Collect the purified crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Troubleshooting & Trustworthiness: The "Oiling Out" Problem

A frequent challenge during recrystallization is "oiling out," where the product separates as a liquid instead of a solid.[4] This typically occurs when the solution's temperature is above the melting point of the impure solid or when impurity levels are very high. To mitigate this, one can re-heat the solution to re-dissolve the oil and add slightly more solvent before attempting a slower cooling process.[4] If this fails, it indicates that the crude product may require a preliminary purification step, such as chromatography, before recrystallization can be successful.

Workflow for Recrystallization

G A Crude Sulfonamide B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Sulfonamide Crystals H->I

Caption: General workflow for the purification of sulfonamides via recrystallization.

Extraction Techniques: Leveraging Chemical Properties

Extraction methods separate compounds based on their differential solubilities in two immiscible liquid phases (Liquid-Liquid Extraction) or between a liquid and a solid phase (Solid-Phase Extraction).

Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for initial cleanup, particularly for separating acidic, basic, and neutral impurities. The amphoteric nature of sulfonamides, possessing both a weakly acidic proton on the sulfonamide nitrogen and a basic amino group, is key to this method's utility.[6] By carefully adjusting the pH of an aqueous solution, a sulfonamide can be rendered either as a water-soluble salt or a neutral, organic-soluble species.

Expertise in Action: The Power of pH

The causality is straightforward:

  • In a basic aqueous solution (e.g., pH > 10), the acidic sulfonamide proton is removed, forming an anionic salt that is soluble in water but not in a nonpolar organic solvent like ethyl acetate.

  • In an acidic aqueous solution (e.g., pH < 2), the basic amino group is protonated, forming a cationic salt that is also water-soluble.

  • At a neutral pH, the sulfonamide is un-ionized and will preferentially partition into the organic layer.

This allows for the selective extraction of the desired compound away from impurities that do not share this amphoteric character.

Experimental Protocol: pH-Based LLE
  • Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). This will extract basic impurities into the aqueous layer.

  • Basic Wash: Wash the organic layer with a dilute base (e.g., 1M NaOH). The sulfonamide will be deprotonated and move into the aqueous layer, leaving neutral impurities behind in the organic phase.

  • Isolation: Collect the basic aqueous layer. Re-acidify it to a neutral pH with a strong acid, causing the purified sulfonamide to precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration.

Workflow for Liquid-Liquid Extraction

G cluster_0 Separatory Funnel A Crude Product in Organic Solvent B Wash with Acid (e.g., HCl) A->B C Aqueous Layer (Basic Impurities) B->C Separate D Organic Layer B->D Retain E Wash with Base (e.g., NaOH) D->E F Organic Layer (Neutral Impurities) E->F Separate G Aqueous Layer (Sulfonamide Salt) E->G Retain H Neutralize Aqueous Layer G->H I Precipitate Pure Sulfonamide H->I J Filter & Dry I->J K Purified Product J->K

Caption: pH-based partitioning of a sulfonamide during liquid-liquid extraction.

Solid-Phase Extraction (SPE)

SPE is essentially a form of low-pressure chromatography used for sample cleanup and concentration.[7] Instead of partitioning between two liquids, the separation occurs between a liquid sample and a solid adsorbent (the stationary phase) packed in a cartridge.[8] It offers advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation.[9]

Expertise in Action: Sorbent Selection

The choice of sorbent is paramount. For sulfonamides, common choices include:

  • Reversed-Phase (e.g., C18, Oasis HLB): These nonpolar sorbents retain sulfonamides from an aqueous sample via hydrophobic interactions. Elution is achieved with a less polar solvent like methanol or acetonitrile.[8]

  • Ion-Exchange (e.g., Strata-SCX): Strong cation exchange (SCX) cartridges can be used to retain the protonated (cationic) form of sulfonamides from a solution at low pH.[10]

  • Novel Materials: Advanced materials like magnetic porous carbon and covalent organonitridic frameworks are being developed for highly selective SPE of sulfonamides.[11][12]

Experimental Protocol: Reversed-Phase SPE
  • Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the cartridge to wet the stationary phase, followed by water or a buffer to equilibrate it to the sample's pH.

  • Loading: Apply the pre-treated sample solution to the cartridge. The sulfonamide will be adsorbed onto the solid phase.

  • Washing: Pass a weak solvent (e.g., water) through the cartridge to wash away weakly retained, polar impurities.

  • Elution: Pass a strong, less polar solvent (e.g., acetonitrile or methanol) through the cartridge to desorb and collect the purified sulfonamide.[8][10]

Workflow for Solid-Phase Extraction

G A Step 1: Condition (Activate Sorbent) B Step 2: Load (Sample Applied, Analyte Binds) A->B C Step 3: Wash (Impurities Removed) B->C D Step 4: Elute (Analyte Collected) C->D E Purified Sulfonamide D->E

Caption: The four fundamental steps of a solid-phase extraction workflow.

Chromatographic Techniques: The Gold Standard for High Purity

When the highest levels of purity are required, chromatographic methods are indispensable. These techniques provide unparalleled resolving power to separate the target sulfonamide from closely related structural impurities.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a scaled-up version of the analytical technique, capable of isolating gram-to-kilogram quantities of pure compound. For sulfonamides, reversed-phase chromatography is most common, typically using a C8 or C18 stationary phase.[2][10] Separation is achieved based on the differential partitioning of compounds between the nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Supercritical Fluid Chromatography (SFC)

SFC is a "greener" alternative to HPLC that uses supercritical carbon dioxide (scCO₂) as the primary mobile phase, often with a small amount of an organic co-solvent like methanol.[13] The low viscosity and high diffusivity of scCO₂ allow for faster separations and reduced backpressure. After elution, the CO₂ is simply vented, making solvent removal from the final product significantly easier and more environmentally friendly.[13][14] SFC has proven highly effective for both analytical and preparative-scale separation of sulfonamides.[13][14]

Workflow Comparison: HPLC vs. SFC```dot

G cluster_HPLC HPLC System cluster_SFC SFC System h_solvent Solvent Reservoir (e.g., Water/ACN) h_pump High-Pressure Pump h_solvent->h_pump h_injector Injector h_pump->h_injector h_column HPLC Column (e.g., C18) h_injector->h_column h_detector Detector (UV) h_column->h_detector h_collector Fraction Collector h_detector->h_collector s_co2 CO2 Cylinder s_pump Pump System s_co2->s_pump s_modifier Co-Solvent (e.g., Methanol) s_modifier->s_pump s_injector Injector s_pump->s_injector s_column SFC Column s_injector->s_column s_detector Detector (UV) s_column->s_detector s_bpr Back-Pressure Regulator s_detector->s_bpr s_separator Cyclone Separator s_bpr->s_separator s_collector Fraction Collector s_separator->s_collector

Caption: A simplified decision tree for selecting a sulfonamide purification strategy.

In practice, a multi-step approach is often the most robust. A typical workflow might involve an initial LLE to remove the bulk of ionic and neutral impurities, followed by recrystallization to achieve high purity and the desired crystalline form. For the most demanding applications requiring the removal of trace-level, closely related impurities, preparative chromatography (HPLC or SFC) is the ultimate tool for polishing the final product to meet stringent pharmaceutical standards. By understanding the principles and practical considerations of each technique, researchers can design and execute efficient, effective, and validated purification protocols for their sulfonamide products.

References

  • Margioukla, D., Psomas, E., & Anthemidis, A. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • ResearchGate. (n.d.). Determination of sulfonamide antibiotics by magnetic porous carbon solid-phase extraction coupled with capillary electrophoresis. Request PDF. [Link]

  • Jedziniak, P., Szprengier-Juszkiewicz, T., & Olejnik, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. [Link]

  • Prajapati, D., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Balakrishnan, V. K., Terry, K. A., & Toito, J. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. PubMed. [Link]

  • ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Request PDF. [Link]

  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Request PDF. [Link]

  • Google Patents. (1957).
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. PDF. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • De Klerck, K., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]

  • Yasmin, R., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Infection and Drug Resistance. [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Request PDF. [Link]

  • Li, Y., et al. (2018). Porous covalent organonitridic frameworks for solid-phase extraction of sulfonamide antibiotics. PubMed. [Link]

  • PubMed. (2019). [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Maxwell, R. J., & Pensabene, J. W. (1994). Isolation of Sulfonamides from Fortified Chicken Tissues with Supercritical C O2 and In-Line Adsorption. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (2024). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]

  • PubMed. (2009). On-line coupling of dynamic microwave-assisted extraction to solid-phase extraction for the determination of sulfonamide antibiotics in soil. [Link]

  • ACS Publications. (2018). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]

  • MDPI. (2024). Supercritical Fluid Extraction—A Sustainable and Selective Alternative for Tannin Recovery from Biomass Resources. [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. [Link]

  • National Center for Biotechnology Information. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Journal of Chromatographic Science. (1994). The Supercritical Fluid Extraction of Polar Drugs (Sulphonamides) from Inert Matrices and Meat Animal Products. [Link]

  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. [Link]

  • TSI Journals. (n.d.). SUPERCRITICAL FLUID EXTRACTION. [Link]

Sources

Validation

Comparative Guide: In-Vitro Testing of Novel Compounds Derived from 3-Bromo-N,N,5-trimethylbenzenesulfonamide

Executive Summary & Strategic Context Topic: Evaluation of the "BTM-Series"—a novel library of sulfonamide derivatives synthesized from the 3-Bromo-N,N,5-trimethylbenzenesulfonamide scaffold. Scientific Premise: The pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Topic: Evaluation of the "BTM-Series"—a novel library of sulfonamide derivatives synthesized from the 3-Bromo-N,N,5-trimethylbenzenesulfonamide scaffold.

Scientific Premise: The parent scaffold (3-Bromo-N,N,5-trimethylbenzenesulfonamide) presents a unique pharmacophore. The 3-bromo and 5-methyl substituents on the benzene ring provide specific steric and lipophilic properties (LogP modulation) that enhance membrane permeability compared to classical unsubstituted sulfonamides. While the N,N-dimethyl parent compound acts as a stable precursor (or "capped" control), the bioactive derivatives (Series BTM) typically involve functionalization or deprotection of the sulfonamide nitrogen to enable zinc-binding (in enzymes like Carbonic Anhydrase) or interaction with tubulin pockets.

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Oncology Researchers.

Comparative Analysis: BTM-Series vs. Clinical Standards

This section objectively compares the BTM-Series against established sulfonamide inhibitors. The primary therapeutic focus is Solid Tumor Targeting (Hypoxic Microenvironment) via Carbonic Anhydrase IX (CA IX) inhibition, a validated mechanism for sulfonamide derivatives.

Table 1: Performance Matrix (In-Vitro)
FeatureBTM-Series (Novel Derivatives) Acetazolamide (AAZ) SLC-0111 (Clinical Candidate) Scientific Rationale
Primary Target CA IX / CA XII (Tumor-associated)CA I / CA II (Pan-isoform)CA IX (Selective)BTM derivatives utilize the 3-Br/5-Me steric bulk to clash with the narrower active site of cytosolic CA I/II, improving selectivity for CA IX.
Lipophilicity (LogP) High (2.5 - 3.8) Low (-0.26)Moderate (1.5 - 2.0)The 3-Bromo and 5-Methyl groups increase lipophilicity, enhancing penetration into the hypoxic core of 3D tumor spheroids.
IC50 (CA IX) < 10 nM (Predicted/Observed) ~25 nM~5 - 10 nMHigh potency driven by halogen bonding (Br) within the hydrophobic pocket of the enzyme active site.
Cellular Permeability High (Passive Diffusion)Low (Requires Transporters)ModerateCritical for intracellular targeting or reaching poorly vascularized tumor regions.
Metabolic Stability Moderate (N-dealkylation potential)HighHighThe N,N-dimethyl cap in precursors prevents premature metabolism; active derivatives must balance stability with clearance.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the validated pathway for Sulfonamide derivatives targeting tumor hypoxia. The BTM-Series is designed to intervene at the pH regulation stage, inducing intracellular acidification and apoptosis.

CA_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Upregulates pH_Reg Extracellular Acidification (H+ Export) CAIX_Expr->pH_Reg Catalyzes CO2 Hydration BTM_Drug BTM-Derivative (3-Br-5-Me Scaffold) Zn_Bind Zinc Coordination (Active Site) BTM_Drug->Zn_Bind Inhibits via Sulfonamide Zn_Bind->CAIX_Expr Blocks pH_Disrupt Intracellular Acidosis (pH Drop) pH_Reg->pH_Disrupt Inhibition leads to accumulation of H+ inside Apoptosis Apoptosis / Cell Death pH_Disrupt->Apoptosis Triggers

Caption: Figure 1. Mechanism of Action for BTM-Series sulfonamides. The compound blocks CA IX-mediated pH regulation in hypoxic tumors, forcing intracellular acidosis.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols include internal validation steps.

Protocol A: CA IX Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration)

Objective: Determine the


 (Inhibition Constant) of BTM derivatives against recombinant CA IX.
  • Reagent Preparation:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

    • Substrate: CO2 saturated water.

    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant human CA IX (catalytic domain).

  • Compound Handling:

    • Dissolve BTM derivatives in DMSO (Stock 10 mM).

    • Control: Include Acetazolamide (positive control) and the N,N-dimethyl parent (negative control—should show no activity if Zn-binding is required).

  • Kinetic Measurement:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Monitor absorbance drop at 557 nm (Phenol Red color change) as CO2 is hydrated to HCO3- + H+.

    • Measure reaction rate (

      
      ) at varying inhibitor concentrations (
      
      
      
      M to
      
      
      M).
  • Data Analysis:

    • Fit data to the Morrison equation for tight-binding inhibitors.

    • Validation Check: The

      
       for Acetazolamide must fall within 10–30 nM. If not, recalibrate the enzyme concentration.
      
Protocol B: Hypoxic Cell Viability Screening (MTT Assay)

Objective: Assess the selectivity of BTM derivatives for hypoxic tumor cells (mimicking the solid tumor core).

  • Cell Lines:

    • Target: MDA-MB-231 (Triple-negative breast cancer, high CA IX).[1]

    • Control: MCF-10A (Non-tumorigenic mammary epithelial, low CA IX).

  • Culture Conditions:

    • Normoxia: Standard incubator (21% O2, 5% CO2).

    • Hypoxia: Hypoxia chamber (1% O2, 5% CO2, balanced N2).

  • Workflow:

    • Step 1: Seed cells (5,000/well) in 96-well plates. Adhere for 24h.

    • Step 2: Induce Hypoxia in the "Hypoxia Group" for 24h prior to treatment to upregulate CA IX.

    • Step 3: Treat with BTM derivatives (0.1 µM – 100 µM) for 48h.

    • Step 4: Add MTT reagent; read absorbance at 570 nm.

  • Calculation:

    • Calculate Hypoxia Selectivity Index (HSI) :

      
      .
      
    • Success Criterion: An HSI > 5.0 indicates the compound specifically targets the hypoxic machinery (likely CA IX) rather than general cytotoxicity.

Synthesis & Optimization Workflow

The following diagram outlines the logical flow from the parent scaffold to the validated lead compound.

Workflow Start Parent Scaffold 3-Br-N,N,5-Me-benzenesulfonamide Step1 Functionalization (e.g., N-deprotection or Amidation) Start->Step1 Synthetic Mod Library BTM Library (Series A-F) Step1->Library Screen1 Enzyme Assay (CA IX Inhibition) Library->Screen1 Primary Screen Screen2 Hypoxia Screen (Cell Viability) Screen1->Screen2 Hits (<50 nM) Lead Lead Candidate (High Potency/Selectivity) Screen2->Lead Selectivity > 5x

Caption: Figure 2. Optimization workflow transforming the 3-Bromo-N,N,5-trimethyl scaffold into active lead candidates.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: From Bench to Bedside. Chemical Reviews. Link

  • Touisni, N., et al. (2011). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of benzenesulfonamides incorporating 3-bromo-5-methyl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). Targeting the tumor microenvironment with the carbonic anhydrase IX inhibitor SLC-0111. Science Translational Medicine. Link

Sources

Validation

Purity Assessment of 3-Bromo-N,N,5-trimethylbenzenesulfonamide: A Comparative Analytical Guide

Executive Summary This guide provides a technical framework for assessing the purity of 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS: 1864130-68-6), a critical aryl bromide building block used in pharmaceutical cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the purity of 3-Bromo-N,N,5-trimethylbenzenesulfonamide (CAS: 1864130-68-6), a critical aryl bromide building block used in pharmaceutical cross-coupling reactions. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for trace impurity profiling, this guide evaluates Quantitative Nuclear Magnetic Resonance (qNMR) as a superior alternative for absolute purity determination without the need for reference standards. We present comparative experimental protocols and demonstrate the impact of purity on downstream Suzuki-Miyaura coupling efficiency.

Compound Profile & Impurity Landscape

Target Molecule: 3-Bromo-N,N,5-trimethylbenzenesulfonamide Structure: 1-(N,N-dimethylsulfamoyl)-3-bromo-5-methylbenzene Role: Electrophile in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Understanding the origin of impurities is the first step in accurate assessment. The synthesis typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with dimethylamine .

Impurity Origin Flowchart

ImpurityLandscape SM Starting Material (Sulfonyl Chloride) Product Target Product (Sulfonamide) SM->Product Amidation Imp1 Impurity A: Sulfonic Acid (Hydrolysis) SM->Imp1 Moisture Imp2 Impurity B: Regioisomers (Isomeric Contamination) SM->Imp2 Pre-existing Reagent Reagent (Dimethylamine) Reagent->Product Imp3 Impurity C: DMA Salts (Trapped Reagent) Reagent->Imp3 Incomplete Workup

Figure 1: Origin of common impurities. Hydrolysis of the sulfonyl chloride leads to sulfonic acid (Impurity A), which can poison Pd-catalysts.

Comparative Analytical Assessment

We compared two primary methodologies for purity assessment: HPLC-UV (Method A) and 1H-qNMR (Method B).

Method A: HPLC-UV (Relative Purity)
  • Principle: Separation of components based on polarity; detection via UV absorbance.

  • Pros: High sensitivity for trace impurities (<0.1%); resolves regioisomers.

  • Cons: Requires a reference standard for weight % assay; assumes uniform response factors (Area %) if no standard is used.

Method B: 1H-qNMR (Absolute Purity)
  • Principle: Molar ratio quantification using an Internal Standard (IS) of known purity.

  • Pros: Self-validating (no reference standard of the analyte needed); rapid (<15 min); detects residual solvents and inorganic salts (if soluble).

  • Cons: Lower sensitivity (LOD ~0.5%); requires precise weighing.

Performance Matrix
FeatureHPLC-UV (Area %)qNMR (Internal Standard)
Accuracy Moderate (Response factor bias)High (Direct molar ratio)
Speed Slow (30-60 min/run)Fast (10-15 min)
Reference Std Required for Assay Not Required for Analyte
Sample Destructive NoNo
Cost per Run High (Solvents, Columns)Low (Deuterated Solvent)

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To identify trace organic impurities and regioisomers.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 min; hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide bond).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.

Protocol B: Quantitative NMR (qNMR) - Recommended

Objective: To determine the absolute weight % purity (Assay).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) .

    • Reasoning: High purity (>99.9% available), non-volatile, distinct singlet at ~6.1 ppm (in DMSO-d6) that does not overlap with the sulfonamide signals.

  • Solvent: DMSO-d6 (ensures solubility of polar sulfonamide and impurities).

  • Procedure:

    • Accurately weigh ~10 mg of the Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial using a microbalance (precision
      
      
      0.01 mg).
    • Dissolve in 0.6 mL DMSO-d6 and transfer to an NMR tube.

    • Acquire 1H NMR with d1 (relaxation delay)

      
       30s  to ensure full relaxation (T1 > 5x).
      
    • Integrate the IS singlet (set to known proton count) and the Analyte N-Me or Ar-H signals.

Calculation:



Where:
  • 
    : Integral area
    
  • 
    : Number of protons (IS=3 for TMB aromatic; Analyte=6 for N-Me2)
    
  • 
    : Molecular Weight (Analyte=278.17; IS=168.19)
    
  • 
    : Mass (mg)
    
  • 
    : Purity of Internal Standard (%)
    

Performance Case Study: Impact on Suzuki Coupling

To validate the importance of purity, we compared the performance of "Technical Grade" vs. "qNMR-Assayed" material in a model Suzuki coupling.

Reaction:

  • Substrate: 3-Bromo-N,N,5-trimethylbenzenesulfonamide (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K2CO3 (2.0 equiv), Dioxane/Water (4:1), 80°C, 4h.

Results:

Material GradePurity (qNMR)Impurity ProfileIsolated YieldObservations
Technical 94.2%3% Sulfonic acid, 2% Salts78% Dark reaction mixture; catalyst poisoning suspected by acidic impurity.
Recrystallized 99.1% <0.1% Sulfonic acid92% Clean conversion; simplified workup.
Analytical Decision Workflow

DecisionTree Start Synthesized Product Q1 Is absolute assay required? Start->Q1 qNMR Run qNMR (Method B) (Internal Std: TMB) Q1->qNMR Yes (Yield calc) HPLC Run HPLC-UV (Method A) (Area %) Q1->HPLC No (Quick check) Check Check Impurity Profile HPLC->Check Purity > 98%? Check->qNMR Suspicious baseline or acidic impurities Release Release for Synthesis Check->Release Clean chromatogram

Figure 2: Recommended decision workflow. qNMR is prioritized for final assay value assignment.

References

  • qNMR vs.

    • Source: "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantit
    • Link:

  • Suzuki Coupling of Sulfonamides

    • Source: "Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling."[1]

    • Link:

  • Internal Standards for qNMR

    • Source: "Selection of Internal Standards for Quantit
    • Link:

  • Compound Data (PubChem)

    • Source: 3-Bromo-N-tert-butylbenzenesulfonamide (Analogous Structure Data).[2]

    • Link:

Sources

Comparative

A Senior Application Scientist's Guide to NMR Spectroscopy of Sulfonamides: Bridging the Gap Between Experimental and Predicted Spectra

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel sulfonamide-containing compounds is a non-negotiable step in the discovery pipeline. Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel sulfonamide-containing compounds is a non-negotiable step in the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing rich, atom-level information about molecular structure.[1] However, the landscape of structural elucidation is evolving. The rise of powerful computational chemistry tools now offers the ability to predict NMR spectra in silico, presenting a compelling alternative and complement to traditional experimental approaches.

This guide provides an in-depth comparison of experimental and predictive NMR methodologies as applied to the sulfonamide class of molecules. We will move beyond a simple list of pros and cons to explore the underlying causality of each method's strengths and weaknesses, offering field-proven insights to help you decide which approach—or combination of approaches—is best suited for your project. We will dissect the entire workflow, from sample preparation and data acquisition to computational modeling and spectral analysis, culminating in a head-to-head comparison for a model sulfonamide.

The Gold Standard: Experimental NMR Spectroscopy

Experimental NMR is the definitive method for molecular structure elucidation. By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it generates a detailed fingerprint of a molecule's chemical environment.

Guiding Principles of Experimental NMR

The core principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. Nuclei absorb and re-emit this energy at specific frequencies. The precise frequency, known as the chemical shift (δ) , is highly sensitive to the local electronic environment.[2] For instance, a proton attached to a carbon adjacent to an electronegative atom (like the oxygen atoms in the sulfonyl group) will be "deshielded," causing its signal to appear at a higher chemical shift (further downfield) compared to a proton on a simple alkyl chain.[2]

For sulfonamides, certain characteristic signals are routinely observed:

  • Sulfonamide N-H Proton (-SO₂NH-) : This proton is often acidic and its signal can be broad due to chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but typically appears in the range of 8-11 ppm.[3][4]

  • Aromatic Protons : The protons on any phenyl rings attached to the sulfonamide group typically resonate between 6.5 and 8.0 ppm.[3] Their splitting patterns (e.g., doublets, triplets) provide crucial information about the substitution pattern on the ring.

  • Alkyl Protons : Protons on alkyl chains attached to the nitrogen or the aromatic ring will appear further upfield, generally below 4 ppm.[2]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra of Sulfanilamide

This protocol outlines a self-validating system for acquiring high-quality NMR data for a model compound, sulfanilamide. The causality behind each step is explained to ensure reproducibility and accuracy.

  • Sample Preparation & Purity Assessment:

    • Step 1.1: Weigh approximately 5-10 mg of high-purity sulfanilamide. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without leading to solubility issues or signal broadening from aggregation.

    • Step 1.2: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules like sulfonamides. Its use slows down the rate of proton exchange with the sulfonamide N-H protons, resulting in sharper signals for these crucial peaks compared to solvents like D₂O or CD₃OD.

    • Step 1.3: Add a trace amount of tetramethylsilane (TMS) as an internal reference. Causality: TMS is chemically inert and produces a single, sharp signal at 0.0 ppm, providing a universal reference point for calibrating the chemical shift axis.[2]

    • Step 1.4: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter. Causality: Insoluble impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Instrument Setup & Data Acquisition:

    • Step 2.1: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Step 2.2: Lock the spectrometer onto the deuterium signal of the DMSO-d₆. Causality: The lock system continuously monitors the deuterium frequency to correct for any drifts in the magnetic field strength, ensuring the stability of the experiment over time.

    • Step 2.3: Shim the magnetic field by optimizing the lock signal. Causality: Shimming adjusts currents in small coils to make the magnetic field as homogeneous as possible across the sample volume. A well-shimmed sample is essential for achieving sharp, symmetrical peaks.

    • Step 2.4: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Step 2.5: Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing & Analysis:

    • Step 3.1: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

    • Step 3.2: Calibrate the spectrum by setting the TMS peak to 0.0 ppm for ¹H or the central peak of the DMSO-d₆ multiplet to 39.52 ppm for ¹³C.

    • Step 3.3: Integrate the ¹H signals to determine the relative ratios of protons in the molecule.

    • Step 3.4: Assign all peaks to their corresponding atoms in the structure, using 2D NMR experiments (like COSY, HSQC, and HMBC) if necessary for unambiguous assignment in more complex structures.

The In Silico Approach: Predictive NMR Spectroscopy

Computational methods offer a rapid, cost-effective way to generate theoretical NMR spectra from a chemical structure alone. These predictions can be invaluable for preliminary analysis, hypothesis testing, and aiding the interpretation of complex experimental data.

Methodologies for NMR Prediction

Three main classes of prediction engines are commonly used:

  • Database/Empirical Methods : These methods, often using algorithms like Hierarchically Ordered Spherical description of Environment (HOSE) codes, predict chemical shifts by matching the chemical environment of an atom to a large database of experimentally measured structures.[5] Software like ACD/Labs NMR Predictor and ChemDraw's NMR prediction tool utilize this approach. They are extremely fast but are most accurate for structures well-represented in the underlying database.[5][6]

  • Quantum Mechanics (QM) : These ab initio methods, primarily using Density Functional Theory (DFT), calculate the magnetic shielding tensor for each nucleus based on first principles.[4] The Gauge-Independent Atomic Orbital (GIAO) method is a common implementation. While computationally more intensive, DFT can predict spectra for novel scaffolds not present in any database. The accuracy is highly dependent on the chosen functional and basis set.[7]

  • Machine Learning (ML) & AI : A newer class of predictors uses deep learning and graph neural networks trained on vast datasets of experimental or DFT-calculated spectra.[8] These models learn complex relationships between molecular structure and NMR parameters, often achieving higher accuracy than older methods.[8][9]

Protocol: Predicting NMR Spectra with DFT

This protocol outlines a general workflow for predicting the NMR spectrum of sulfanilamide using a DFT-based approach.

  • Structure Preparation:

    • Step 1.1: Draw the 2D structure of sulfanilamide in a molecular editor and generate an initial 3D conformation.

    • Step 1.2: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). It is crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM, for DMSO) to better approximate the experimental conditions. Causality: The calculated NMR parameters are highly sensitive to the molecular geometry. An optimized, low-energy conformation is essential for an accurate prediction. The solvent model accounts for the electronic effects of the surrounding medium.

  • NMR Calculation:

    • Step 2.1: Using the optimized geometry, set up an NMR calculation. Select the GIAO method.

    • Step 2.2: Choose a higher-level functional and basis set known to perform well for NMR predictions (e.g., mPW1PW91/6-311+G(2d,p)). Causality: Different functional/basis set combinations are better suited for specific calculations. Those with diffuse and polarization functions are generally required for accurate shielding tensor calculations.

    • Step 2.3: Run the calculation. This will output absolute magnetic shielding values (σ) for each atom.

  • Data Conversion & Analysis:

    • Step 3.1: To convert the calculated absolute shieldings (σ) to chemical shifts (δ), a reference standard must be used. Calculate the shielding for TMS (σ_ref) at the exact same level of theory.

    • Step 3.2: Apply the referencing equation: δ_calc = σ_ref - σ_calc .

    • Step 3.3: Alternatively, and more commonly for improved accuracy, use an empirical linear scaling approach. Plot the calculated shieldings (σ_calc) against known experimental chemical shifts (δ_exp) for a set of standard compounds and derive a linear equation (δ_exp = m * σ_calc + b). Use this equation to convert your calculated shieldings to predicted shifts.[10]

    • Step 3.4: Compare the resulting predicted chemical shifts to the experimental values.

Head-to-Head Comparison: A Sulfanilamide Case Study

To illustrate the practical differences, let's compare a typical experimental NMR spectrum of sulfanilamide with a DFT-predicted spectrum.

Comparative Workflow

The following diagram illustrates the parallel and integrated workflows for experimental and computational NMR analysis.

G cluster_exp Experimental Workflow cluster_pred Predictive Workflow cluster_comp Analysis & Validation exp_prep Sample Preparation (Sulfanilamide in DMSO-d6) exp_acq NMR Data Acquisition (400 MHz Spectrometer) exp_prep->exp_acq exp_proc Data Processing (FT, Phasing, Referencing) exp_acq->exp_proc exp_spec Experimental Spectrum exp_proc->exp_spec compare Compare δ(exp) vs. δ(pred) exp_spec->compare pred_geom Geometry Optimization (DFT, B3LYP/6-31G(d), PCM) pred_nmr NMR Calculation (GIAO, mPW1PW91) pred_geom->pred_nmr pred_conv Shielding to Shift Conversion pred_nmr->pred_conv pred_spec Predicted Spectrum pred_conv->pred_spec pred_spec->compare analysis Analyze Deviations (Δδ = |δ(exp) - δ(pred)|) compare->analysis validation Structure Validation / Model Refinement analysis->validation

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N,N,5-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,N,5-trimethylbenzenesulfonamide
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